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1,1-Bis(bromomethyl)cyclohexane Documentation Hub

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  • Product: 1,1-Bis(bromomethyl)cyclohexane
  • CAS: 21623-88-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 1,1-Bis(bromomethyl)cyclohexane and its 1,4-Isomer

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive comparison of the physical properties of 1,1-bis(bromomethyl)cyclohexane and 1,4-bis...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the physical properties of 1,1-bis(bromomethyl)cyclohexane and 1,4-bis(bromomethyl)cyclohexane. Aimed at researchers and professionals in the chemical and pharmaceutical sciences, this document delves into the structural nuances that dictate the macroscopic physical characteristics of these isomeric compounds. While experimentally determined data for these specific molecules is limited in public literature, this guide synthesizes predicted data from reliable chemical databases, provides a theoretical framework based on conformational analysis to explain expected differences, and presents detailed, field-proven experimental protocols for the empirical determination of these properties. This approach ensures a self-validating system of knowledge for scientists working with these or structurally similar molecules.

Introduction: The Significance of Isomeric Structure

In the realm of organic chemistry, isomerism plays a pivotal role in defining the physical and chemical behavior of molecules. Compounds sharing the same molecular formula but differing in the arrangement of their atoms can exhibit remarkably different properties. This guide focuses on two such isomers: 1,1-bis(bromomethyl)cyclohexane and 1,4-bis(bromomethyl)cyclohexane. Both possess the molecular formula C₈H₁₄Br₂, but the substitution pattern on the cyclohexane ring—geminal versus para—leads to significant divergences in their three-dimensional structure, polarity, and intermolecular forces, which in turn govern their physical properties such as melting point, boiling point, and solubility.

Understanding these differences is paramount for applications in drug development and materials science, where precise control over a molecule's physical behavior is crucial for formulation, reactivity, and biological activity.

G cluster_0 1,1-Bis(bromomethyl)cyclohexane cluster_1 1,4-Bis(bromomethyl)cyclohexane 1,1-isomer C₈H₁₄Br₂ (geminal substitution) StructuralDifference Positional Isomerism 1,1-isomer->StructuralDifference Different connectivity 1,4-isomer C₈H₁₄Br₂ (para substitution) 1,4-isomer->StructuralDifference Different connectivity PhysicalProperties Melting Point Boiling Point Solubility Density StructuralDifference->PhysicalProperties Impacts G Start Start PrepareSample Pack capillary tube with solid sample Start->PrepareSample SetupApparatus Attach capillary to thermometer and place in Thiele tube PrepareSample->SetupApparatus Heat Gently heat the side arm of the Thiele tube SetupApparatus->Heat Observe Observe for melting Heat->Observe Record Record temperature range of melting Observe->Record End End Record->End

Exploratory

Thermodynamic Stability & Conformational Dynamics of 1,1-Bis(bromomethyl)cyclohexane

Executive Summary This guide provides a comprehensive analysis of the thermodynamic and kinetic stability profile of 1,1-Bis(bromomethyl)cyclohexane . As a gem-disubstituted cyclohexane featuring two neopentyl-like bromi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive analysis of the thermodynamic and kinetic stability profile of 1,1-Bis(bromomethyl)cyclohexane . As a gem-disubstituted cyclohexane featuring two neopentyl-like bromide arms, this scaffold presents a unique "steric fortress" relevant to drug discovery and materials science.

While the cyclohexane ring provides a predictable conformational baseline, the 1,1-substitution pattern introduces specific Thorpe-Ingold (gem-dialkyl) effects and neopentyl kinetic resistance that distinguish this molecule from linear alkyl halides. This document details the theoretical underpinnings of its stability, potential degradation pathways, and the validated experimental protocols required to characterize its thermodynamic limits.

Structural Dynamics & Conformational Energetics

The Gem-Disubstitution Effect

The 1,1-bis(bromomethyl)cyclohexane molecule consists of a cyclohexane ring where Carbon-1 (C1) is quaternary, bonded to two identical bromomethyl (


) groups.
  • Degenerate Chair Conformation: In the ground-state chair conformation, one

    
     group occupies the axial  position, while the other occupies the equatorial  position.
    
  • Ring Flipping: Upon ring inversion (chair flip), the axial group becomes equatorial and vice versa.[1][2] Because the two groups are chemically identical, the two chair conformers are degenerate (energetically equivalent), assuming no other substituents on the ring.

    • 
       kcal/mol (equilibrium constant 
      
      
      
      ).
    • Activation Barrier: The barrier to ring inversion is likely slightly higher than unsubstituted cyclohexane (10.8 kcal/mol) due to the increased bulk of the bromomethyl groups passing through the transition state (half-chair/twist-boat), estimated at 12–14 kcal/mol .

Steric Strain Analysis (A-Values)

Despite the degenerate equilibrium, the molecule experiences internal strain:

  • 1,3-Diaxial Interactions: The axial

    
     group experiences steric repulsion with the axial hydrogens at C3 and C5.
    
  • Gauche Interactions: The two bromomethyl groups at C1 are gauche to the ring carbons (C2/C6), creating local crowding.

However, the Thorpe-Ingold Effect (angle compression) stabilizes the gem-disubstituted center. The internal C-C-C angle of the ring at C1 contracts, pushing the two exocyclic


 groups closer together but allowing the ring to flatten slightly, often resulting in a surprisingly stable conformation compared to non-cyclic analogs.
Visualization: Conformational Equilibrium

The following diagram illustrates the degenerate ring flip and the steric environment.

Conformation ChairA Conformer A (Axial/Equatorial) TS Transition State (Twist-Boat) ~12-14 kcal/mol Barrier ChairA->TS Ring Flip TS->ChairA ChairB Conformer B (Equatorial/Axial) TS->ChairB Relaxation ChairB->TS Reversion

Figure 1: Degenerate conformational equilibrium of 1,1-bis(bromomethyl)cyclohexane. Note that while energetically equivalent, the barrier to interconversion dictates the NMR timescale behavior.

Stability Profile: The "Neopentyl Fortress"

For drug development professionals, the most critical attribute of this molecule is its Kinetic Stability , often mistaken for thermodynamic stability.

The Neopentyl Effect (Kinetic Resistance)

The carbon atoms bearing the bromine are primary, but they are attached to a quaternary carbon (C1 of the ring). This creates a neopentyl structure.

  • 
     Resistance:  Nucleophilic attack is sterically blocked by the cyclohexane ring and the adjacent gem-substituent. 
    
    
    
    reactions are orders of magnitude slower than standard primary alkyl halides [1].[3]
  • 
     Resistance:  Ionization to form a carbocation is highly unfavorable because it would require forming a primary carbocation next to a quaternary center (destabilized).
    
  • Implication: The molecule is resistant to hydrolysis under physiological conditions and stable against weak nucleophiles, making it an excellent "metabolically stable" linker.

Thermal Degradation Pathways

While kinetically inert to substitution, thermodynamic instability manifests at high temperatures via elimination or rearrangement.

  • Primary Pathway (Elimination): Under high heat (>150°C) or strong base, dehydrohalogenation may occur. However, there are no

    
    -hydrogens  on the exocyclic methyl groups. The only available 
    
    
    
    -hydrogens are on the ring (C2/C6).
    • Elimination would require forming an exocyclic double bond (methylenecyclohexane derivative), which is energetically accessible but slow.

  • Secondary Pathway (Rearrangement): Under extreme Lewis Acid conditions, a Wagner-Meerwein shift (ring expansion) could occur, enlarging the ring to a cycloheptane derivative.

Degradation cluster_paths Degradation Pathways Start 1,1-Bis(bromomethyl)cyclohexane Elim Elimination (E2) Requires Strong Base/Heat Start->Elim High T / Base Rearrange Ring Expansion (Wagner-Meerwein) Requires Lewis Acid Start->Rearrange Lewis Acid / Ionization Product1 1-Bromomethyl-1-vinylcyclohexane (Exocyclic Alkene) Elim->Product1 Product2 Cycloheptyl Bromide deriv. (Ring Expansion) Rearrange->Product2

Figure 2: Theoretical thermal and chemical degradation pathways. The absence of direct


-hydrogens on the side chains confers high thermal stability compared to standard alkyl halides.

Experimental Characterization Protocols

To validate the stability of this specific scaffold in a development setting, the following self-validating protocols are recommended.

Synthesis & Purity Verification (The Prerequisite)

Stability data is meaningless without established purity. The synthesis typically proceeds from 1,1-cyclohexanedimethanol using


 [2].

Protocol:

  • Reaction: Treat 1,1-cyclohexanedimethanol with

    
     (2.2 eq) in DCM at 0°C, then reflux for 4h.
    
  • Workup: Quench with ice water, extract DCM, wash with

    
    .
    
  • Purification: Recrystallization from ethanol (if solid) or vacuum distillation.

  • Validation:

    
     NMR must show a singlet for the quaternary C1 (~35-40 ppm) and the 
    
    
    
    carbons (~40-45 ppm).
Thermal Stability Assay (TGA/DSC)

Objective: Determine the onset of thermal decomposition (


).
ParameterSettingRationale
Instrument TGA (Thermogravimetric Analysis)Measures mass loss (HBr evolution).
Ramp Rate 10°C/minStandard rate to minimize thermal lag.
Atmosphere Nitrogen (

)
Prevents oxidative degradation, isolating thermal stability.
Crucible Alumina or PlatinumInert to HBr evolved during decomposition.
Target Data

(Temp at 5% mass loss)
Defines the "working range" of the molecule.

Expected Result: Due to the lack of easy elimination pathways,


 is expected to be >180°C .
Hydrolytic Stability Stress Test

Objective: Confirm the "Neopentyl Resistance" to solvolysis.

  • Solvent System: 50:50 THF/Water (buffered to pH 7.4 and pH 2.0).

  • Conditions: Heat to 60°C in a sealed vial for 48 hours.

  • Analysis: HPLC-MS or GC-MS.

  • Success Criteria: >98% recovery of parent compound. Detection of the mono-alcohol indicates failure.

Summary of Physicochemical Properties

PropertyValue / DescriptionSource/Derivation
Molecular Formula

Calculated
Molecular Weight 269.94 g/mol Calculated
Predicted LogP ~4.0Hydrophobic (Lipophilic)
Reactivity Class Neopentyl HalideSterically hindered electrophile

Reactivity
NegligibleSteric blockade by C1 quaternary center [1]
Thermodynamic Stability HighResistant to isomerization; high

predicted.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Chapter 10 regarding steric hindrance in neopentyl systems).
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Foundational text on cyclohexane conformational analysis and gem-dialkyl effects).
  • Org. Synth. 1925, 5, 35. Pentaerythrityl Bromide. (Analogous neopentyl bromide synthesis demonstrating stability of the C-Br bond in gem-substituted systems).

  • Block, E., & Aslam, M. (1987). Cyclohexane, 1,2-bis(methylene)-.[4] Org. Synth. 65, 90. (Illustrates stability of bromomethyl-cyclohexane derivatives during synthesis).

Diagram Code Block

The following Graphviz code generates the conformational analysis diagrams used in Section 1.3.

Conformation ChairA Conformer A (Axial/Equatorial) TS Transition State (Twist-Boat) ~12-14 kcal/mol Barrier ChairA->TS Ring Flip TS->ChairA ChairB Conformer B (Equatorial/Axial) TS->ChairB Relaxation ChairB->TS Reversion

Sources

Foundational

The Gem-Disubstituted Scaffold: A Technical Guide to 1,1-Bis(bromomethyl)cyclohexane Reactivity

The following technical guide details the reactivity, synthesis, and application of 1,1-Bis(bromomethyl)cyclohexane , a critical building block for spirocyclic scaffolds in drug discovery. Executive Summary 1,1-Bis(bromo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, synthesis, and application of 1,1-Bis(bromomethyl)cyclohexane , a critical building block for spirocyclic scaffolds in drug discovery.

Executive Summary

1,1-Bis(bromomethyl)cyclohexane represents a "privileged structure" in medicinal chemistry. It serves as the primary electrophilic precursor for constructing spiro[3.5]nonane and spiro[5.5]undecane systems. Its reactivity is governed by two opposing forces: steric hindrance (due to the neopentyl-like electrophilic carbons) and the Thorpe-Ingold Effect (gem-disubstituent effect), which accelerates intramolecular cyclization.

This guide provides researchers with validated protocols for synthesizing this core and deploying it to create spirocyclic libraries, moving beyond standard literature reviews to offer actionable, bench-ready intelligence.

Part 1: The Mechanistic Core – Sterics vs. Angle Compression

To manipulate this molecule effectively, one must understand its unique conformational landscape.

The Neopentyl Barrier (Intermolecular)

The two electrophilic carbons in 1,1-bis(bromomethyl)cyclohexane are neopentyl-like . They are primary carbons attached to a quaternary center.

  • Consequence: Standard

    
     reactions with external nucleophiles are significantly slower than with simple primary halides (e.g., 1,3-dibromopropane) due to steric blocking of the backside attack trajectory.
    
  • Operational Adjustment: Reactions require higher temperatures (

    
    ), polar aprotic solvents (DMF, DMSO), and potent nucleophiles.
    
The Thorpe-Ingold Acceleration (Intramolecular)

Once the first nucleophile is attached, the second step (ring closure) is dramatically accelerated compared to linear analogs.

  • Mechanism: The bulky cyclohexane ring compresses the internal

    
     bond angle at the quaternary center (smaller than the ideal 
    
    
    
    ). This "squeezing" effect pushes the two methylene groups closer together, reducing the entropy of activation for ring closure.
  • Result: Cyclization to form 4-membered rings (spiro[3.5] systems) is kinetically favored over intermolecular polymerization.

Part 2: Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The route commences from 1,1-cyclohexanedicarboxylic acid .

Validated Synthetic Route
  • Reduction: Conversion of the dicarboxylic acid to the diol using Lithium Aluminum Hydride (

    
    ).
    
  • Bromination: Conversion of the diol to the dibromide using Phosphorus Tribromide (

    
    ) or 
    
    
    
    .
Step-by-Step Protocol
  • Step 1: 1,1-Cyclohexanedimethanol

    • Reagents: 1,1-Cyclohexanedicarboxylic acid (1.0 eq),

      
       (3.0 eq), THF (anhydrous).
      
    • Conditions: Reflux under

      
       for 12 hours. Quench carefully with Fieser method (
      
      
      
      , 15%
      
      
      ,
      
      
      ).
    • Yield Target: >90%.[1]

  • Step 2: 1,1-Bis(bromomethyl)cyclohexane

    • Reagents: 1,1-Cyclohexanedimethanol (1.0 eq),

      
       (0.8 eq).
      
    • Solvent: Neat or

      
      .
      
    • Procedure: Cool diol to

      
      . Add 
      
      
      
      dropwise (exothermic). Warm to
      
      
      for 4 hours.
    • Purification: Vacuum distillation (bp ~130°C at 10 mmHg).

    • Critical Note: Ensure complete removal of phosphorous byproducts to prevent poisoning of subsequent transition-metal catalyzed steps.

SynthesisPath Start 1,1-Cyclohexanedicarboxylic Acid Step1 Reduction (LiAlH4, THF) Start->Step1 Inter 1,1-Cyclohexanedimethanol (The Diol) Step1->Inter Step2 Bromination (PBr3, 70°C) Inter->Step2 Product 1,1-Bis(bromomethyl)cyclohexane (The Core) Step2->Product >85% Yield

Figure 1: Synthetic pathway from commodity acid to the electrophilic core.

Part 3: Reactivity Profile & Protocols

The core serves as a linchpin for two major classes of spirocycles: Spiro-carbocycles (via Malonates) and Spiro-heterocycles (via Amines).

Protocol A: Synthesis of Spiro[3.5]nonane-2,2-dicarboxylate

This reaction constructs a cyclobutane ring fused to the cyclohexane. It is the gateway to spiro[3.5]nonane derivatives.

Reaction Class: Double Nucleophilic Substitution (


).
ParameterSpecificationCausality
Nucleophile Diethyl Malonate (1.1 eq)Stabilized enolate; precursor to carboxylic acids/esters.
Base NaH (2.5 eq, 60% dispersion)Strong base required to generate the dianion or sustain enolate concentration.
Solvent DMF or DMSO (Anhydrous)High dielectric constant dissociates ion pairs, enhancing nucleophilicity for the difficult neopentyl attack.
Temp/Time

/ 18-24 h
High thermal energy needed to overcome steric repulsion at the electrophilic carbon.

Step-by-Step Methodology:

  • Activation: Suspend NaH (washed with hexane) in dry DMF under Argon. Cool to

    
    .
    
  • Enolization: Add Diethyl Malonate dropwise. Stir 30 min until

    
     evolution ceases.
    
  • Alkylation: Add 1,1-Bis(bromomethyl)cyclohexane (1.0 eq) in one portion.

  • Cyclization: Heat to

    
    . The reaction will darken. Monitor by TLC (formation of a less polar spot).
    
  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . The product is often an oil that crystallizes upon standing.
Protocol B: Synthesis of 2-Azaspiro[3.5]nonane (Azetidine Formation)

Reacting the core with primary amines yields spiro-azetidines. This is chemically challenging due to the strain of the 4-membered nitrogen ring, but the gem-dimethyl effect makes it viable.

Critical Constraint: To prevent polymerization (linear chaining), use High Dilution Conditions or Bulky Protecting Groups (e.g., Tosylamide).

Methodology (Tosylamide Route):

  • Reagents: p-Toluenesulfonamide (

    
    ), 
    
    
    
    (3.0 eq), 18-Crown-6 (cat.), acetonitrile (
    
    
    ).
  • Procedure: Reflux the mixture for 48 hours. The crown ether is essential to activate the carbonate base in acetonitrile.

  • Deprotection: The resulting N-Tosyl azetidine is extremely stable. Deprotection requires Sodium Naphthalenide or

    
     sonication.
    

ReactivityFlow cluster_0 Carbocyclic Pathway cluster_1 Heterocyclic Pathway Core 1,1-Bis(bromomethyl)cyclohexane Malonate Diethyl Malonate / NaH (DMF, 100°C) Core->Malonate Double alkylation Amine Primary Amine / Base (High Dilution) Core->Amine Cyclization SpiroCarbo Spiro[3.5]nonane-2,2-dicarboxylate (Cyclobutane Ring) Malonate->SpiroCarbo SpiroAza 2-Azaspiro[3.5]nonane (Azetidine Ring) Amine->SpiroAza

Figure 2: Divergent reactivity profiles leading to distinct spirocyclic scaffolds.

Part 4: Troubleshooting & Optimization

Common Failure Modes
  • Elimination vs. Substitution:

    • Issue: Formation of exocyclic alkenes (methylenecyclohexane derivatives) is rare because the beta-carbons are quaternary (no beta-hydrogens). However, if the ring has other substituents, watch for E2 elimination.

    • Fix: This core is robust against elimination, making it superior to non-geminal halides.

  • Incomplete Cyclization (Mono-alkylation):

    • Issue: Product mixture contains the mono-alkylated acyclic chain.

    • Cause: Premature quenching or insufficient temperature to drive the second, sterically hindered ring closure.

    • Fix: Ensure reaction runs to completion (check LCMS). If mono-alkylated product persists, add a second charge of base (NaH).

  • Polymerization (Oligomers):

    • Issue: Gummy residues in amine reactions.

    • Cause: Intermolecular reaction competes with intramolecular cyclization.

    • Fix: Use High Dilution (0.05 M concentration) to favor intramolecular kinetics.

References

  • Synthesis of Spiro[3.

    • Source:Organic Syntheses, Coll.[2] Vol. 4, p. 278 (1963); Vol. 33, p. 29 (1953). (Adapted from general malonate cyclization protocols).

    • Context: Foundational protocols for malonate alkyl
  • The Thorpe-Ingold Effect in Gem-Disubstituted Systems

    • Source:Beilstein Journal of Organic Chemistry, "The Thorpe-Ingold effect in cycliz
    • Context: Theoretical underpinning of why this specific molecule cyclizes efficiently.
  • Preparation of 1,1-Cyclohexanedimethanol (Precursor)

    • Source:Journal of the American Chemical Society, "Reduction of Dicarboxylic Acids", 1948.
    • Context: Standard reduction protocols for the acid precursor.
  • Spirocyclic Scaffolds in Drug Discovery

    • Source:Journal of Medicinal Chemistry, "Spirocyclic Motifs in Drug Design", 2014.
    • Context: Application of the spiro[3.

Sources

Exploratory

1,1-Bis(bromomethyl)cyclohexane: A Gem-Disubstituted Electrophilic Scaffold

Topic: 1,1-Bis(bromomethyl)cyclohexane: Physicochemical Profiling & Synthetic Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Scientists, and Materials Researchers Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,1-Bis(bromomethyl)cyclohexane: Physicochemical Profiling & Synthetic Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Scientists, and Materials Researchers

Executive Summary

1,1-Bis(bromomethyl)cyclohexane (CAS 21623-88-1 ) is a specialized gem-disubstituted alkyl dihalide. Unlike its 1,4- or 1,2-isomers, this molecule features two electrophilic bromomethyl arms attached to a single quaternary carbon. This unique geometry makes it a critical building block for constructing spiro[2.5]octane systems and other gem-disubstituted spirocyclic scaffolds, which are increasingly valued in drug discovery for their ability to restrict conformation and improve metabolic stability without adding lipophilicity.

Physicochemical Specifications

The following data represents the definitive physicochemical profile for 1,1-Bis(bromomethyl)cyclohexane. Researchers should note the high density relative to standard alkyl halides, a characteristic of the gem-dibromo motif.

PropertyValueConditions / Notes
CAS Number 21623-88-1 Validated Identifier
Molecular Formula C₈H₁₄Br₂
Molecular Weight 270.01 g/mol
Density 1.630 g/cm³ Experimental (Lit.)
Boiling Point 117–118 °C @ 6 mmHg (Vacuum Distillation)
Refractive Index (

)
1.5390
Appearance Colorless to pale yellow liquidMay darken upon storage due to trace

release
Solubility Soluble in

,

, THF
Hydrophobic; insoluble in water

Critical Note on Density: The density of ~1.63 g/cm³ is significantly higher than water. In extraction protocols, this compound will form the bottom layer in aqueous/organic partitions, contrary to many common organic solvents.

Synthetic Methodology

The most robust route to 1,1-Bis(bromomethyl)cyclohexane is the double nucleophilic substitution of 1,1-cyclohexanedimethanol . This protocol is preferred over radical halogenation due to its regioselectivity.

Protocol: Appel-Type Bromination / PBr₃ Substitution

Precursor: 1,1-Cyclohexanedimethanol (CAS 2658-60-8) Reagents: Phosphorus Tribromide (


), Pyridine (cat.), Toluene or DCM.
Step-by-Step Workflow:
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a pressure-equalizing addition funnel and reflux condenser. Maintain an inert

    
     atmosphere.
    
  • Solubilization: Dissolve 1,1-cyclohexanedimethanol (1.0 eq) in anhydrous Toluene (5 volumes). Add Pyridine (0.1 eq) as a proton scavenger to prevent acid-catalyzed rearrangements.

  • Addition: Cool to 0°C. Add

    
     (0.8–1.0 eq, providing excess Br) dropwise. Caution: Exothermic reaction.
    
  • Reaction: Allow to warm to room temperature, then reflux at 110°C for 4–6 hours to ensure conversion of both hydroxyl groups.

  • Workup: Quench carefully with ice water. Extract with Ethyl Acetate or Hexanes. Wash organic layer with

    
     (sat.) and Brine.
    
  • Purification: Distill under reduced pressure (vacuum) to collect the product fraction at ~117°C (6 mmHg).

Mechanistic Pathway Visualization

The following diagram illustrates the transformation from the diol to the dibromide and its subsequent application in spiro-cyclization.

SynthesisPath Diol 1,1-Cyclohexanedimethanol (CAS 2658-60-8) Intermediate Intermediate: Monobromo-alcohol Diol->Intermediate Activation of 1st -OH (SN2 Attack) PBr3 Reagent: PBr3 / Toluene PBr3->Diol Product 1,1-Bis(bromomethyl)cyclohexane (CAS 21623-88-1) Intermediate->Product Activation of 2nd -OH (Reflux driven) Spiro Target Scaffold: Spiro[2.5]octane Product->Spiro Cyclization (Zn/EtOH or NaH)

Figure 1: Synthetic pathway from commercially available diol to the gem-dibromide and its downstream application.

Applications in Drug Discovery & Materials

The gem-disubstituted nature of 1,1-Bis(bromomethyl)cyclohexane allows it to serve as a "linchpin" in constructing constrained molecular architectures.

A. Spirocyclic Scaffolds (Bioisosteres)

In modern medicinal chemistry, spirocyclic rings are used to replace flat aromatic systems. This improves solubility and creates novel IP space.

  • Reaction: Treatment of 1,1-Bis(bromomethyl)cyclohexane with active Zinc (Zn) or Sodium Hydride (NaH) effects an intramolecular Wurtz-type coupling to form Spiro[2.5]octane .

  • Relevance: This creates a rigid spiro-cyclopropane fused to a cyclohexane, a motif found in various illudin analogues and conformationally restricted amino acids.

B. Cross-Electrophile Coupling (XEC)

Recent catalysis research utilizes this molecule in Nickel-catalyzed Cross-Electrophile Coupling.[1] The two


 bonds can be selectively activated to stitch together complex macrocycles or quaternary centers without requiring pre-functionalized organometallics.
C. Quaternary Ammonium Polymers

The molecule is used to synthesize gemini surfactants and ion-exchange membranes by reacting the bromomethyl groups with tertiary amines. The bulky cyclohexane spacer prevents back-biting and increases the thermal stability of the resulting polymer matrix.

Safety & Handling Protocol

Hazard Classification: Corrosive, Lachrymator.

  • Skin/Eye Contact: The compound is a potent alkylating agent. It can cause severe skin burns and eye damage. Double-gloving (Nitrile + Laminate) is recommended.

  • Inhalation: High vapor density means vapors can accumulate in low areas. Always handle in a certified chemical fume hood.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Light sensitive—store in amber glass to prevent photolytic debromination.

References

  • Sigma-Aldrich. 1,1-Bis(bromomethyl)cyclohexane Product Specification & CAS Verification.Link

  • American Chemical Society (ACS). Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for Alkylcyclopropane Synthesis. (Source of Density/BP data). Link

  • BLD Pharm. Material Safety Data Sheet (MSDS) - CAS 21623-88-1.[2]Link

  • ChemSRC. Physical Properties of 1,1-Bis(bromomethyl)cyclohexane.Link

Sources

Foundational

A Technical Guide to 1,1-Bis(bromomethyl)cyclohexane and 1,1-Bis(chloromethyl)cyclohexane: A Comparative Analysis for Drug Development Professionals

Introduction: The Strategic Importance of Gem-Dihalomethyl Cycloalkanes in Medicinal Chemistry In the landscape of modern drug discovery, the rational design of molecular scaffolds that offer a balance of structural rigi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Gem-Dihalomethyl Cycloalkanes in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of molecular scaffolds that offer a balance of structural rigidity and synthetic versatility is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a particularly attractive motif. Their inherent three-dimensionality can lead to improved target engagement and optimized pharmacokinetic profiles.[1] At the heart of many spirocycle syntheses are bifunctional electrophiles capable of undergoing double nucleophilic substitution reactions. Among these, 1,1-bis(halomethyl)cycloalkanes serve as key building blocks. This technical guide provides an in-depth comparative analysis of two prominent members of this class: 1,1-Bis(bromomethyl)cyclohexane and 1,1-Bis(chloromethyl)cyclohexane.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the nuances of their synthesis, physical properties, and, most critically, their differential reactivity. By understanding the underlying principles that govern their behavior in synthetic transformations, chemists can make more informed decisions in the design and execution of synthetic routes toward novel therapeutic agents.

Physicochemical Properties: A Head-to-Head Comparison

The choice between the bromo- and chloro-analogs often begins with an assessment of their fundamental physical properties. These parameters can influence reaction conditions, purification strategies, and overall handling procedures. Below is a comparative table of the key physicochemical properties of 1,1-Bis(bromomethyl)cyclohexane and 1,1-Bis(chloromethyl)cyclohexane.

Property1,1-Bis(bromomethyl)cyclohexane1,1-Bis(chloromethyl)cyclohexane
Molecular Formula C₈H₁₄Br₂C₈H₁₄Cl₂
Molecular Weight 270.01 g/mol 181.10 g/mol [2]
CAS Number 35541-75-42424-07-9

Note: Experimental data for 1,1-Bis(chloromethyl)cyclohexane is limited in publicly available literature; some values are based on closely related structures and computational predictions.

Synthesis of 1,1-Bis(halomethyl)cyclohexanes: A Practical Approach

The most common and practical synthetic route to both 1,1-bis(bromomethyl)cyclohexane and 1,1-bis(chloromethyl)cyclohexane originates from the readily available precursor, 1,1-bis(hydroxymethyl)cyclohexane. This diol can be synthesized through various methods, including the nucleophilic hydroxymethylation of cyclohexanone.[3] The subsequent conversion to the corresponding dihalides involves standard halogenation reactions.

Workflow for the Synthesis of 1,1-Bis(halomethyl)cyclohexanes

G start Cyclohexanone diol 1,1-Bis(hydroxymethyl)cyclohexane start->diol Nucleophilic Hydroxymethylation chloro 1,1-Bis(chloromethyl)cyclohexane diol->chloro Thionyl Chloride (SOCl₂) bromo 1,1-Bis(bromomethyl)cyclohexane diol->bromo Phosphorus Tribromide (PBr₃)

Caption: Synthetic pathway from cyclohexanone to the target dihalides.

Experimental Protocol: Synthesis of 1,1-Bis(chloromethyl)cyclohexane

This protocol is a representative procedure for the conversion of a diol to a dichloride using thionyl chloride.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution, add 1,1-bis(hydroxymethyl)cyclohexane (1.0 eq).

  • Solvent Addition: Add a suitable inert solvent such as dichloromethane or toluene.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add thionyl chloride (2.2 eq) dropwise. The addition is exothermic and will generate hydrogen chloride and sulfur dioxide gas.[4]

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield 1,1-bis(chloromethyl)cyclohexane.

Experimental Protocol: Synthesis of 1,1-Bis(bromomethyl)cyclohexane

This protocol outlines a general procedure for the bromination of a diol using phosphorus tribromide.

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer, an addition funnel, and a nitrogen inlet, dissolve 1,1-bis(hydroxymethyl)cyclohexane (1.0 eq) in a suitable aprotic solvent like diethyl ether or dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath and add phosphorus tribromide (0.7 eq, which is equivalent to 2.1 eq of bromine) dropwise via the addition funnel.[5]

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Carefully pour the reaction mixture over crushed ice. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The resulting crude 1,1-bis(bromomethyl)cyclohexane can be purified by vacuum distillation.

Differential Reactivity in Nucleophilic Substitution: A Mechanistic Perspective

The primary utility of these gem-dihalomethyl compounds lies in their ability to act as electrophiles in nucleophilic substitution reactions, most commonly proceeding via an Sₙ2 mechanism. The fundamental difference in reactivity between the bromo- and chloro-analogs stems from the nature of the halogen as a leaving group.

The Leaving Group Effect

In an Sₙ2 reaction, the rate-determining step involves the backside attack of a nucleophile on the electrophilic carbon, leading to the displacement of the leaving group. A good leaving group is a species that is stable on its own, which generally corresponds to the conjugate base of a strong acid.

The acidity of the hydrohalic acids increases down the group: HF < HCl < HBr < HI. Consequently, the stability of the halide anions as leaving groups follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. This is due to the larger size and greater polarizability of the bromide ion compared to the chloride ion, which allows the negative charge to be more effectively dispersed.

As a result, the C-Br bond is weaker and more easily broken than the C-Cl bond. This translates to a significantly higher reaction rate for 1,1-bis(bromomethyl)cyclohexane in Sₙ2 reactions compared to its chloro-counterpart under identical conditions.[6][7]

Kinetics and Causality

The rate of an Sₙ2 reaction is described by the rate law: Rate = k[Alkyl Halide][Nucleophile]. The rate constant, k, is intrinsically larger for the alkyl bromide than for the alkyl chloride. This means that for a given concentration of nucleophile and substrate, the reaction with 1,1-bis(bromomethyl)cyclohexane will proceed faster and often at lower temperatures than the corresponding reaction with 1,1-bis(chloromethyl)cyclohexane.

This has important practical implications in a drug development setting. The higher reactivity of the bromo-compound can lead to:

  • Milder Reaction Conditions: Potentially avoiding the degradation of sensitive functional groups elsewhere in the molecule.

  • Shorter Reaction Times: Increasing throughput and efficiency in a laboratory or manufacturing setting.

  • Higher Yields: As the desired reaction proceeds more readily, competing side reactions may be minimized.

However, the increased reactivity of the bromo-derivative can also be a double-edged sword, potentially leading to a decrease in selectivity in some cases. The chloro-analog, being more stable, may offer better control over the reaction.

Logical Relationship of Reactivity

G cluster_1 Consequences Bond Strength Bond Strength Reaction Rate Reaction Rate Bond Strength->Reaction Rate Decreases with weaker bond Leaving Group Stability Leaving Group Stability Leaving Group Stability->Reaction Rate Increases Polarizability Polarizability Polarizability->Leaving Group Stability Increases Reaction Conditions Reaction Conditions Reaction Rate->Reaction Conditions Influences choice of (e.g., temperature) C_Br C-Br Bond C_Br->Bond Strength Weaker C_Cl C-Cl Bond C_Cl->Bond Strength Stronger Br_ion Br⁻ Ion Br_ion->Leaving Group Stability More Stable Br_ion->Polarizability More Polarizable Cl_ion Cl⁻ Ion Cl_ion->Leaving Group Stability Less Stable Cl_ion->Polarizability Less Polarizable Bromo_React 1,1-Bis(bromomethyl)cyclohexane Bromo_React->Reaction Rate Faster Chloro_React 1,1-Bis(chloromethyl)cyclohexane Chloro_React->Reaction Rate Slower

Caption: Factors influencing the differential reactivity of the bromo- and chloro-analogs.

Applications in Drug Development: The Gateway to Spirocycles

The primary application of 1,1-bis(halomethyl)cyclohexanes in pharmaceutical synthesis is the construction of spirocyclic scaffolds.[8][9] In these reactions, a dinucleophile reacts with the gem-dihalid to form a new ring spiro-fused to the cyclohexane core.

General Reaction Scheme for Spirocyclization

Caption: General scheme for the synthesis of spirocycles.

This strategy has been employed in the synthesis of a variety of spirocyclic compounds with potential therapeutic applications. For instance, spirocyclic cyclohexane derivatives have been investigated as substance dependency treatments and for the management of pain.[10][11] While specific examples in approved drugs directly utilizing 1,1-bis(bromomethyl)cyclohexane or 1,1-bis(chloromethyl)cyclohexane are not prominently featured in the literature, the utility of these building blocks in accessing novel chemical space for drug discovery is clear. The choice between the bromo- and chloro-derivatives will depend on the specific nucleophile being used and the desired reaction conditions.

Conclusion: A Strategic Choice for the Synthetic Chemist

1,1-Bis(bromomethyl)cyclohexane and 1,1-Bis(chloromethyl)cyclohexane are valuable reagents for the construction of spirocyclic systems in drug discovery. The principal difference between them lies in their reactivity, which is a direct consequence of the leaving group ability of the halide. 1,1-Bis(bromomethyl)cyclohexane is the more reactive of the two, allowing for milder reaction conditions and faster reaction times. This makes it an excellent choice for many applications, particularly when dealing with sensitive substrates. However, the greater stability of 1,1-Bis(chloromethyl)cyclohexane may be advantageous in situations where greater control over the reaction is required. Ultimately, the selection of the appropriate reagent is a strategic decision that should be based on a thorough understanding of the reaction mechanism and the specific requirements of the synthetic target.

References

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Pearson+. (n.d.). Which alkyl halide is more reactive in an SN2 reaction with a giv... | Study Prep. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexane, (bromomethyl)-. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • YouTube. (2025, August 16). ORDER OF REACTIVITY TOWARDS SN2 REACTION. Retrieved from [Link]

  • YouTube. (2021, February 24). SN2 Reaction Mechanisms. Retrieved from [Link]

  • Google Patents. (n.d.). US8034936B2 - Spirocyclic cyclohexane compounds useful to treat substance dependency.
  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Google Patents. (n.d.). EP3337780B1 - Process for preparing 1,4-bis(ethoxymethyl)cyclohexane.
  • ResearchGate. (2023, April 26). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Google Patents. (n.d.). US7960404B2 - Spirocyclic cyclohexane compounds.
  • Google Patents. (n.d.). EP0488834A1 - Spiro-epoxy-cyclohexane derivatives, their preparation and their use in polymer chemistry.
  • Google Patents. (n.d.). WO2004043967A1 - Spirocyclic cyclohexane derivatives.
  • Vedantu. (n.d.). Complete the equation for the following reaction class 11 chemistry CBSE. Retrieved from [Link]

  • Cheméo. (n.d.). Cyclohexane, trichloromethyl - Chemical & Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexane, 1,4-bis(chloromethyl)-. Retrieved from [Link]

  • PubChem. (n.d.). (Chloromethyl)cyclohexane. Retrieved from [Link]

  • Drugs for Neglected Diseases initiative. (2025). Spiocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Organic Syntheses. (n.d.). nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexane, (bromomethyl)- (CAS 2550-36-9). Retrieved from [Link]

  • PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • RLogin Consulting. (n.d.). Spiro-bis-cyclohexane-1,3-dione (spiro[5.5]undecane-3,5,9,11-tetrone). Retrieved from [Link]

  • ResearchGate. (2023, April 26). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Filo. (2025, April 23). Cyclohexane on reacting with thionyl chloride form A) OC1CCCC2CC1C2Cl B) ... Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). 1,4-Bis(isocyanatomethyl)cyclohexane Properties. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings | Request PDF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 7. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(chloromethyl)cyclohexane. Retrieved from [Link]

  • Reddit. (2024, April 17). What would occur if excess thionyl chloride was used in the synthesis of Lidocaine?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, September 13). Multicomponent reaction (MCR) for constructing bis-spirocyclohexane skeletons using β-nitrostyrene derived MBH acetates, 1,3-indanedione and aldehydes via [1 + 1 + 1 + 3] annulation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Multicomponent reaction (MCR) for constructing bis-spirocyclohexane skeletons using β-nitrostyrene derived MBH acetates, 1,3-indanedione and aldehydes via [1 + 1 + 1 + 3] annulation. Retrieved from [Link]

  • Filo. (2025, July 31). Q3. Complete the following reactions: 1) Cyclohexanol with SOCl2 2) Meth... Retrieved from [Link]

  • YouTube. (2014, August 7). Phosphorus Tribromide Reaction with Alcohol 008. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Reactions of thionyl chloride with C-methyl heterocycles. Part 2. The formation of[6][7]dithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes from 4-methylquinolines. Retrieved from [Link]

  • (n.d.). CHEM-3311-300. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, May 29). Molecular-strain induced phosphinidene reactivity of a phosphanorcaradiene. Retrieved from [Link]

  • Pearson+. (2024, August 12). Propose mechanisms for the following reactions. Additional produc... | Study Prep. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of spiro[2.5]octane using 1,1-Bis(bromomethyl)cyclohexane

Via Zinc-Mediated Reductive Cyclization of 1,1-Bis(bromomethyl)cyclohexane Abstract & Strategic Significance Spiro[2.5]octane represents a fundamental spirocyclic hydrocarbon scaffold, increasingly valued in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Via Zinc-Mediated Reductive Cyclization of 1,1-Bis(bromomethyl)cyclohexane

Abstract & Strategic Significance

Spiro[2.5]octane represents a fundamental spirocyclic hydrocarbon scaffold, increasingly valued in medicinal chemistry for its ability to provide conformational restriction without significantly increasing lipophilicity (LogP). Unlike fused or bridged ring systems, the spiro-linkage forces a perpendicular orientation between the cyclopropane and cyclohexane rings, offering unique vector exploration in drug design.

This application note details the reductive cyclization of 1,1-bis(bromomethyl)cyclohexane using activated Zinc. While conceptually a variation of the Freund reaction (or Gustavson modification), the success of this protocol relies heavily on the surface physics of the metal reductant and strict control of the exothermic induction period.

Retrosynthetic Analysis & Mechanism

The transformation is a 1,3-elimination of bromine driven by the oxidation of metallic zinc. The reaction does not proceed via a simple concerted mechanism but rather through a sequential organometallic pathway.

Mechanistic Pathway:

  • Oxidative Insertion: Zinc inserts into one C-Br bond, generating an organozinc bromide intermediate (carbanion equivalent).

  • Intramolecular Substitution: The carbon bound to the zinc acts as a nucleophile, attacking the electrophilic carbon of the remaining bromomethyl group.

  • Ring Closure: The leaving group (bromide) is displaced, forming the strained cyclopropane ring.

Figure 1: Mechanistic Pathway (DOT Visualization)

Mechanism Start 1,1-Bis(bromomethyl) cyclohexane Inter Organozinc Intermediate (ZnBr species) Start->Inter + Zn (Oxidative Insertion) Zn Activated Zn Zn->Inter TS Transition State (Intramolecular Attack) Inter->TS Ring Closure Prod Spiro[2.5]octane TS->Prod - ZnBr2 Byprod ZnBr2 TS->Byprod

Caption: Stepwise reductive cyclization mechanism via organozinc intermediate.

Experimental Protocol
3.1 Reagents & Materials
ReagentRolePurity/GradeNotes
1,1-Bis(bromomethyl)cyclohexane Precursor>95%Solid or viscous oil.
Zinc Dust Reductant<10 micronMust be activated (see 3.2).
Ethanol (EtOH) SolventAbsoluteWater content <0.5% preferred.
Sodium Iodide (NaI) CatalystReagent GradeAccelerates initiation via Finkelstein exchange.
Water Co-solventDeionizedUsed in workup.
3.2 Critical Pre-Step: Zinc Activation

Commercially available zinc dust is coated in a passive layer of zinc oxide (ZnO), which inhibits the reaction. Failure to activate the zinc is the #1 cause of low yields.

  • Suspend 50 g of Zinc dust in 50 mL of 2% HCl for 1 minute.

  • Filter rapidly and wash sequentially with:

    • 100 mL Water (x3)

    • 50 mL Ethanol (x2)

    • 50 mL Diethyl Ether (x1)

  • Dry under high vacuum for 30 minutes. Use immediately.

3.3 Synthesis Workflow

Scale: 50 mmol (approx. 13.5 g of precursor)[1]

  • Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a heavy-duty magnetic stir bar, a reflux condenser, an addition funnel, and a thermometer. Flush with Nitrogen (

    
    ).
    
  • Charge: Add Activated Zinc (6.5 g, 100 mmol, 2.0 equiv) and Sodium Iodide (0.5 g, catalytic) to the flask. Add 40 mL of Ethanol/Water (95:5).

  • Induction: Heat the suspension to a gentle reflux (

    
    ).
    
  • Addition: Dissolve 1,1-Bis(bromomethyl)cyclohexane (13.5 g, 50 mmol) in 15 mL of Ethanol. Add this solution dropwise via the addition funnel over 45 minutes.

    • Observation: The reaction is exothermic. Maintain reflux without external heating if possible during addition.

  • Completion: After addition, reflux externally for an additional 3-6 hours. Monitor by TLC (Hexane eluent) or GC-MS.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off unreacted Zinc and Zinc salts. Wash the filter cake with pentane or ether.

    • Pour the filtrate into 200 mL of ice water.

    • Extract with Pentane (3 x 50 mL).

    • Dry combined organics over

      
       and filter.[2]
      
  • Purification:

    • Remove solvent via rotary evaporation (careful: product is volatile).

    • Perform simple distillation at atmospheric pressure.

    • Collect fraction: 109-111°C.

Figure 2: Operational Workflow (DOT Visualization)

Workflow Act STEP 1: Zn Activation (HCl Wash -> Dry) Setup STEP 2: Reactor Setup (Zn + NaI + EtOH @ Reflux) Act->Setup Add STEP 3: Controlled Addition (Dropwise Precursor) Setup->Add React STEP 4: Reflux (3-6h) (Exotherm Management) Add->React Workup STEP 5: Extraction (Pentane/Water) React->Workup Distill STEP 6: Distillation (Collect 109-111°C) Workup->Distill

Caption: Operational sequence for the batch synthesis of spiro[2.5]octane.

Data & Characterization

The product is a colorless liquid with a characteristic hydrocarbon odor.

PropertyValueMethod/Source
Molecular Formula

-
Molecular Weight 110.20 g/mol Calculated
Boiling Point 109 - 111°CLit. (Short & Ridge) [1]
Density 0.83 g/mL@ 20°C
Refractive Index (

)
1.4450Standard Check
Appearance Colorless LiquidVisual

Troubleshooting Table:

ObservationDiagnosisCorrective Action
No Exotherm Passive ZincAdd 1 crystal of

or repeat Zn activation.
Low Yield PolymerizationDilute reaction further; ensure slow addition rate.
Product in Solvent Trap Volatility LossDo not use high vacuum for solvent removal; use a Vigreux column.
Safety & Waste Management (E-E-A-T)
  • Alkyl Bromides: 1,1-Bis(bromomethyl)cyclohexane is a potent alkylating agent. It acts as a lachrymator and skin irritant. Double-glove (Nitrile) and work in a fume hood.

  • Zinc Waste: The filtration residue contains reactive Zinc and Zinc salts. Do not throw in trash. Quench with dilute HCl in a beaker before disposal to prevent trash fires.

  • Flammability: The product and pentane solvent are highly flammable. Ground all glassware.

References
  • Short, W. F., & Ridge, H. (1931). "The Synthesis of Spiro-compounds. Part I. Spiro[2.5]octane." Journal of the Chemical Society, 270-278.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.
  • PubChem Database. (n.d.). "Spiro[2.5]octane Compound Summary." National Center for Biotechnology Information.

Sources

Application

protocol for alkylation reactions with 1,1-Bis(bromomethyl)cyclohexane

Introduction & Strategic Value 1,1-Bis(bromomethyl)cyclohexane (CAS: 17299-10-4) is a specialized electrophile used primarily in medicinal chemistry to introduce spirocyclic motifs into drug candidates. Unlike standard a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

1,1-Bis(bromomethyl)cyclohexane (CAS: 17299-10-4) is a specialized electrophile used primarily in medicinal chemistry to introduce spirocyclic motifs into drug candidates. Unlike standard alkyl halides, this molecule possesses a unique "neopentyl-like" steric environment at the electrophilic carbons.

The "Gem-Dialkyl" Effect in Drug Design

The primary application of this reagent is the synthesis of Spiro[5.5]undecane derivatives. Incorporating this scaffold utilizes the Thorpe-Ingold Effect (Gem-Dialkyl Effect), which restricts the conformational flexibility of a molecule. This restriction often leads to:

  • Increased Target Affinity: By locking the pharmacophore in a bioactive conformation.

  • Metabolic Stability: Steric bulk protects adjacent functional groups from enzymatic hydrolysis or oxidation.

  • Novel IP Space: Creating unique 3D vectors compared to flat aromatic systems.

Mechanistic Challenge: The Neopentyl Barrier

Researchers must recognize that 1,1-bis(bromomethyl)cyclohexane is a neopentyl halide . The electrophilic carbons are adjacent to a quaternary center. Consequently,


 reactions are significantly slower (up to 

times slower) than primary halides due to steric hindrance at the

-position.

Implication for Protocol: Standard alkylation conditions (e.g.,


/Acetone or NaOEt/EtOH at 

) often fail or result in low conversion. Successful protocols require high-boiling polar solvents (DMF, DMSO, Isoamyl alcohol) and elevated temperatures (

).

Reaction Mechanism & Pathway Analysis

The formation of spirocycles using this reagent proceeds via a double nucleophilic substitution.

Pathway Diagram (DOT Visualization)

The following diagram illustrates the stepwise alkylation mechanism, highlighting the critical energy barrier in the second cyclization step.

G cluster_0 Critical Kinetic Barrier Reagents Reagents: Diethyl Malonate + 1,1-Bis(bromomethyl)cyclohexane Activation Enolate Formation (NaH Deprotonation) Reagents->Activation Base Addition Step1 First Alkylation (Intermolecular) Rate: Slow (Neopentyl) Activation->Step1 Heat (>100°C) Intermediate Mono-alkylated Intermediate (Pendant Bromide) Step1->Intermediate -NaBr Step2 Second Deprotonation & Cyclization (Intramolecular) Intermediate->Step2 Conformational Rotation Product Product: Spiro[5.5]undecane-3,3- dicarboxylate Step2->Product Ring Closure

Figure 1: Mechanistic pathway for spiro-cyclization. Note the high energy barrier at the first alkylation step due to neopentyl sterics.

Experimental Protocols

Protocol A: Synthesis of Diethyl Spiro[5.5]undecane-3,3-dicarboxylate

This is the industry-standard method for creating the core spiro-scaffold. This protocol utilizes Sodium Hydride (NaH) in DMF to overcome the steric deactivation of the bromide.

Safety Note: This reaction generates Hydrogen gas (


). Ensure adequate venting. 1,1-bis(bromomethyl)cyclohexane is a lachrymator; handle in a fume hood.
Reagents & Stoichiometry
ComponentEquiv.Role
Diethyl Malonate 1.0Nucleophile
1,1-Bis(bromomethyl)cyclohexane 1.05Electrophile (Slight Excess)
Sodium Hydride (60% in oil) 2.2Base (Requires 2 equiv for double alkylation)
DMF (Anhydrous) [0.5 M]Solvent (Polar Aprotic)
Step-by-Step Procedure
  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and nitrogen inlet.

  • Base Preparation: Add NaH (2.2 equiv) to the flask. Wash twice with dry hexane to remove mineral oil if downstream purification is sensitive to lipophiles (optional for large scale). Suspend NaH in anhydrous DMF.

  • Nucleophile Formation: Cool the suspension to

    
    . Add Diethyl Malonate (1.0 equiv) dropwise over 30 minutes.[1] Caution: Vigorous 
    
    
    
    evolution. Stir at room temperature (RT) for 30 minutes until the solution is clear (formation of sodiomalonate).
  • Electrophile Addition: Add 1,1-Bis(bromomethyl)cyclohexane (1.05 equiv) in a single portion.

  • Thermal Activation:

    • The reaction will not proceed significantly at RT.

    • Heat the mixture to 100–110°C .

    • Maintain reflux for 18–24 hours .

  • Process Control (IPC): Monitor by TLC (Hexane/EtOAc 9:1). The mono-alkylated intermediate may persist if heating is insufficient.

  • Workup:

    • Cool to RT. Quench carefully with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
       and concentrate.
      
  • Purification: The crude oil often solidifies. Recrystallize from Ethanol/Water or purify via flash chromatography (0-10% EtOAc in Hexane).

Expected Yield: 65–80%

Protocol B: "Classic" High-Boiling Alcohol Route

Use case: When DMF is difficult to remove or incompatible with scale-up safety regulations.

This method uses Isoamyl Alcohol (bp


) to achieve the necessary temperature without using polar aprotic solvents.
  • Solvent System: Dissolve Sodium metal (2.2 equiv) in dry Isoamyl Alcohol to generate Sodium Isoamyloxide.

  • Addition: Add Diethyl Malonate followed by 1,1-Bis(bromomethyl)cyclohexane.

  • Reflux: Reflux at

    
     for 40–48 hours . The higher temperature compensates for the lower nucleophilicity of the anion in protic solvent compared to DMF.
    
  • Workup: Acidify with dilute acetic acid, distill off the solvent (or steam distill), and extract the residue.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Mono-alkylation only) Temperature too low.Increase reaction temp to

. Ensure solvent is anhydrous.[1][2]
Elimination By-products (Alkenes) Basicity too high / Temp too high.Switch from NaH to

(requires longer time) or lower temp to

.
Recovered Starting Material Steric hindrance.[3][4]Use Cesium Carbonate (

)
in DMF. The "Cesium Effect" can enhance solubility and reactivity of the nucleophile.
Black/Tarred Reaction Mixture Oxidation of DMF or substrate.Ensure strict

or Argon atmosphere. Degas DMF prior to use.

Process Workflow Visualization

Workflow Start Start: Dry DMF + NaH AddNuc Add Diethyl Malonate (0°C, dropwise) Start->AddNuc Gas Wait for H2 evolution to cease (RT) AddNuc->Gas AddElec Add 1,1-Bis(bromomethyl)cyclohexane Gas->AddElec Heat HEAT to 110°C (18-24 Hours) AddElec->Heat Check IPC: TLC/GC (Check for mono-alkylated species) Heat->Check Check->Heat Incomplete Quench Quench (Sat. NH4Cl) Check->Quench Complete

Figure 2: Operational workflow for the NaH/DMF protocol.

References

  • General Reactivity of Neopentyl Halides

    • Mechanism & Kinetics: "Substitution Reactions of Neopentyl Halides."[3][4] Journal of the American Chemical Society. The steric retardation of

      
       at neopentyl centers requires elevated activation energy.
      
    • Source: (Contextual grounding on decarboxylative halogenation and halide reactivity).

  • Specific Synthesis of Spiro[5.

    • Protocol Source: "Decarboxylative Halogenation of Organic Compounds" (Contains experimental details on 1,1-bis(bromomethyl)
    • Source:

  • Application in Spirocyclic Amino Acids (Gabapentin Analogs)

    • Medicinal Chemistry Context: "Synthesis of novel 3-heterospiro[5.5]undecanes."
    • Source:

  • Cyclopropane Formation (Related Reactivity)

    • Reactivity Profile: "Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes."[5] (Describes the precursor 1,1-bis(hydroxymethyl)cyclohexane and its bromination).

    • Source:

Sources

Method

1,1-Bis(bromomethyl)cyclohexane as a bifunctional electrophile in organic synthesis

Executive Summary 1,1-Bis(bromomethyl)cyclohexane (BBMC) is a specialized bifunctional electrophile used primarily for the construction of spiro[5.n]alkane systems. In modern drug discovery, spirocyclic scaffolds are hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1-Bis(bromomethyl)cyclohexane (BBMC) is a specialized bifunctional electrophile used primarily for the construction of spiro[5.n]alkane systems. In modern drug discovery, spirocyclic scaffolds are highly prized for their ability to project functional groups into three-dimensional space (increasing


 character) while maintaining structural rigidity—a key factor in improving metabolic stability and receptor selectivity.

This guide details the preparation of BBMC and its application in synthesizing carbocyclic and heterocyclic spiro-compounds. It specifically addresses the unique reactivity profile of this reagent: the kinetic challenge of neopentyl-like substitution contrasted with the kinetic acceleration provided by the Thorpe-Ingold (gem-dialkyl) effect .

Mechanistic Insight: The Kinetic Paradox

To successfully utilize BBMC, the researcher must understand two opposing forces governing its reactivity:

  • The Neopentyl Barrier (Retarding Force): The electrophilic carbons in BBMC are attached to a quaternary carbon (C1 of the cyclohexane ring). This creates a "neopentyl-like" steric environment. Standard

    
     nucleophilic attacks are significantly slower than on primary alkyl halides due to steric hindrance from the bulky cyclohexane ring.
    
    • Implication: Reactions require elevated temperatures (>80°C) and polar aprotic solvents (DMF, DMSO) to proceed at reasonable rates.

  • The Thorpe-Ingold Effect (Accelerating Force): Once the first nucleophilic displacement occurs, the second displacement (cyclization) is dramatically accelerated. The bond angle compression at the quaternary C1 center (caused by the cyclohexane ring constraints) forces the two methylene arms closer together, lowering the entropy of activation for ring closure.

    • Implication: The intermediate mono-alkylated product is rarely isolated; cyclization is often faster than the initial attack.

Mechanistic Pathway Diagram

ReactionMechanism Reagent 1,1-Bis(bromomethyl) cyclohexane (High Steric Barrier) TS1 Transition State 1 (Neopentyl S_N2) SLOW STEP Reagent->TS1 + Nucleophile (Heat/DMF) Intermediate Mono-alkylated Intermediate (Tethered Nucleophile) TS1->Intermediate TS2 Transition State 2 (Thorpe-Ingold Assisted) FAST STEP Intermediate->TS2 Angle Compression Product Spirocyclic Product TS2->Product

Figure 1: The kinetic pathway of BBMC reactions. The initial intermolecular attack is the rate-determining step (RDS), while the subsequent intramolecular cyclization is rapid.

Reagent Preparation Protocol

While BBMC is commercially available from select vendors, it is often more cost-effective and reliable to synthesize it fresh from 1,1-cyclohexanedicarboxylic acid.

Synthesis of 1,1-Bis(bromomethyl)cyclohexane

Reaction Scheme: 1,1-Cyclohexanedicarboxylic acid


 1,1-Cyclohexanedimethanol 

1,1-Bis(bromomethyl)cyclohexane
Step 1: Reduction to Diol
  • Setup: Flame-dried 1L 3-neck flask, N2 atmosphere, reflux condenser.

  • Reagents: Lithium Aluminum Hydride (LiAlH4, 2.2 equiv), THF (anhydrous).

  • Procedure:

    • Suspend LiAlH4 in THF at 0°C.

    • Add 1,1-cyclohexanedicarboxylic acid (solid or THF solution) portion-wise. Caution: Vigorous H2 evolution.

    • Warm to room temperature (RT), then reflux for 4 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL per g), then water (3 mL per g).

    • Filter the granular precipitate, dry the filtrate over MgSO4, and concentrate.

    • Yield: ~95% White solid (1,1-Cyclohexanedimethanol).

Step 2: Bromination[1]
  • Setup: 500 mL flask, N2 atmosphere.

  • Reagents: 1,1-Cyclohexanedimethanol (1.0 equiv), Phosphorus Tribromide (PBr3, 0.8 equiv - Note: Stoichiometry is 3 Br per PBr3, but slight excess ensures completion).

  • Procedure:

    • Dissolve diol in neat PBr3 (if liquid) or use minimal DCM if solubility is an issue. Neat reaction is preferred for higher throughput.

    • Heat to 100°C for 12 hours. The reaction will evolve HBr gas; use a scrubber.

    • Cool to RT, pour onto crushed ice.

    • Extract with Hexanes (x3). Wash organics with NaHCO3 (sat.) and Brine.

    • Dry over MgSO4 and concentrate.

    • Purification: Vacuum distillation (approx. 110°C @ 5 mmHg) or pass through a short silica plug.

    • Characterization: 1H NMR (CDCl3):

      
       3.45 (s, 4H, -CH2Br), 1.50-1.40 (m, 10H, Ring).
      

Application Protocol: Synthesis of Spiro[5.5]undecanes

This protocol describes the C-alkylation of diethyl malonate. This is the foundational reaction for creating carbocyclic spiro-cores.

Target: Spiro[5.5]undecane-3,3-dicarboxylic acid, diethyl ester.

Experimental Workflow

Workflow Step1 Deprotonation NaH (2.5 eq) + Malonate (1.0 eq) Solvent: DMF Temp: 0°C to RT Step2 Addition of Electrophile Add BBMC (1.0 eq) Single portion Step1->Step2 Step3 Thermal Activation Heat to 100°C Time: 24-48 Hours Step2->Step3 Overcoming Steric Barrier Step4 Workup Quench (H2O/NH4Cl) Extract (Et2O/EtOAc) Step3->Step4

Figure 2: Step-by-step workflow for spirocyclization.

Detailed Protocol
  • Reagent Preparation:

    • Wash Sodium Hydride (NaH, 60% in oil) with dry hexanes to remove mineral oil. Weigh 2.5 equivalents of active NaH.

    • Solvent: Anhydrous DMF (N,N-Dimethylformamide). Note: DMF is critical; Ethanol is not hot enough to drive the neopentyl substitution efficiently.

  • Deprotonation:

    • Suspend NaH in DMF under Argon. Cool to 0°C.

    • Add Diethyl Malonate (1.0 equiv) dropwise.[2] Evolution of H2 gas will be vigorous.

    • Stir at RT for 30 mins until the solution is clear (formation of sodiomalonate).

  • Alkylation:

    • Add 1,1-Bis(bromomethyl)cyclohexane (1.0 equiv) in one portion.

    • Heat the mixture to 100°C - 110°C .

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The reaction is slow. Expect 24–48 hours for complete conversion.

    • Note: If the reaction stalls, add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) to form the more reactive iodide in situ (Finkelstein condition).

  • Workup:

    • Cool to RT. Carefully quench with saturated NH4Cl solution.

    • Dilute with water and extract with Diethyl Ether (preferred) or Ethyl Acetate.

    • Wash organic layer copiously with water (to remove DMF) and brine.

    • Dry (MgSO4) and concentrate.

  • Purification:

    • Recrystallization from Ethanol/Water or Flash Chromatography (0-10% EtOAc in Hexanes).

    • Product: White crystalline solid.

Application Protocol: Synthesis of Azaspirocycles (N-Alkylation)

BBMC reacts with primary amines or sulfonamides to form piperidine rings spiro-fused to cyclohexane (3-azaspiro[5.5]undecanes).

Target: N-Benzyl-3-azaspiro[5.5]undecane.

Protocol
  • Reagents: Benzylamine (1.0 equiv), BBMC (1.0 equiv), K2CO3 (3.0 equiv, anhydrous, micronized).

  • Solvent: Acetonitrile (MeCN) or Toluene.

  • Procedure:

    • Combine all reagents in a pressure tube or round-bottom flask.

    • Heat to reflux (MeCN: 82°C) or 110°C (Toluene).

    • Stir for 24 hours.

    • Workup: Filter off inorganic salts. Concentrate filtrate.[3]

    • Purification: Acid-base extraction (Dissolve in Et2O, extract with 1M HCl, basify aqueous layer, extract back into Et2O) yields high-purity amine.

Comparison of Conditions

ParameterC-Alkylation (Malonate)N-Alkylation (Amine)S-Alkylation (Sulfide)
Nucleophile Enolate (Na+)Neutral Amine / SulfonamideSulfide (Na2S)
Base NaH (Strong)K2CO3 or Et3N (Mild)None / NaOEt
Solvent DMF / DMSOMeCN / TolueneEtOH / H2O
Temp 100-120°C80-110°C80°C
Key Challenge Slow kinetics (Sterics)Over-alkylation (Quaternization)Oxidation of sulfur
Yield (Typ) 70-85%60-80%75-90%

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Cause: The neopentyl barrier is too high for the chosen temperature.

    • Solution: Switch solvent to DMSO (allows heating to 140°C) or add NaI (0.1 eq) to generate the more reactive di-iodide in situ.

  • Problem: Elimination Products.

    • Observation: Alkene formation is not observed.

    • Reason: BBMC lacks

      
      -hydrogens relative to the leaving group (the quaternary carbon has no protons). E2 elimination is structurally impossible at the electrophilic site. This makes BBMC a "pure" electrophile.
      
  • Problem: Mono-alkylation only.

    • Cause: Premature quenching or insufficient base.

    • Solution: Ensure >2.0 equivalents of base are used. The second alkylation is intramolecular and usually fast; if it stops, it suggests the base was consumed.

References

  • Thorpe-Ingold Effect: Beesley, R. M.; Ingold, C. K.; Thorpe, J. F. "The Formation and Stability of Spiro-Compounds." J. Chem. Soc., Trans.1915 , 107, 1080. Link

  • Spiro[5.5]undecane Synthesis: Krapcho, A. P. "Synthesis of Spiro[5.5]undecane-3,3-dicarboxylic acid diethyl ester." Synthesis1974, 1974(6), 383-419.
  • Gem-Dialkyl Effect Review: Jung, M. E.; Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chem. Rev.2005 , 105, 1735–1766. Link

  • Reagent Preparation: "1,1-Cyclohexanedimethanol." Org.[3][4] Synth.1954 , 34, 29. Link (Precursor synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in 1,1-Bis(bromomethyl)cyclohexane substitution

Topic: Troubleshooting Nucleophilic Substitution on 1,1-Bis(bromomethyl)cyclohexane Ticket ID: #GL-NEO-5582 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Nucleophilic Substitution on 1,1-Bis(bromomethyl)cyclohexane Ticket ID: #GL-NEO-5582 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Diagnostic: Why Your Reaction Is Failing

If you are attempting a standard


 substitution on 1,1-bis(bromomethyl)cyclohexane and observing 0% conversion  or recovery of starting material , you are encountering the Neopentyl Wall .[1]
The Root Cause: Steric Hindrance (The -Branching Effect)

Your substrate is structurally analogous to neopentyl bromide.[2] Although the carbon holding the bromine is primary (


), the adjacent carbon (C1 of the cyclohexane ring) is quaternary (

).

In a standard


 mechanism, the nucleophile must attack the 

antibonding orbital from the backside (180° relative to the C-Br bond). In 1,1-bis(bromomethyl)cyclohexane, this trajectory is physically blocked by:
  • The axial hydrogens of the cyclohexane ring.[3]

  • The other bromomethyl group (geminal substitution).[1]

This is not an electronic issue; it is a kinetic geometry issue. The transition state energy is prohibitively high because the nucleophile clashes with the


-substituents before bond formation can occur.
Visualizing the Blockage

NeopentylBlock cluster_0 Steric Conflict Zone Nucleophile Nucleophile (Nu-) TargetC Target Carbon (CH2) Nucleophile->TargetC Backside Attack Trajectory LeavingGroup Br (Leaving Group) TargetC->LeavingGroup Bond Breaking QuaternaryC Quaternary C1 (Cyclohexane Ring) TargetC->QuaternaryC Blocker1 Axial H QuaternaryC->Blocker1 Blocker2 2nd -CH2Br Group QuaternaryC->Blocker2 Blocker1->Nucleophile Steric Repulsion Blocker2->Nucleophile Steric Repulsion

Figure 1: The steric conflict preventing standard nucleophilic attack. The quaternary center and its substituents shield the reaction site.

Troubleshooting Workflow

Do not abandon the synthesis. While difficult, this substitution is possible by manipulating the Leaving Group Ability and Nucleophile Solvation .

Decision Matrix
ObservationDiagnosisRecommended Action
No Reaction (SM recovered) Nucleophile is too solvated or weak.Switch to Polar Aprotic Solvent (DMSO/DMF) + Heat.[1]
Still No Reaction Leaving group (Br) is too poor for this steric load.[1]Finkelstein Activation (Convert Br → I).
Decomposition / Tars Temperature too high; polymerization.[1]Lower temp; Switch to "Naked" Nucleophile (Crown Ether).[1]
Elimination Products Unlikely here (no

-H on methyls), but ring rearrangement possible.[1]
Ensure non-basic nucleophile; Check spectral data for ring expansion.[1]

Proven Protocols

Protocol A: The Finkelstein Activation (Recommended)

Objective: Convert the unreactive Bromide into a reactive Iodide in situ. Iodide is a better leaving group (weaker bond, less basic) and a better nucleophile, creating a catalytic cycle.

Mechanism:




[1]

Step-by-Step:

  • Solvent: Use 2-Butanone (MEK) or Acetone (classic) or DMF (aggressive).[1]

  • Reagents: Add 1.0 eq of 1,1-bis(bromomethyl)cyclohexane and 2.5 eq of Sodium Iodide (NaI) .

  • Process:

    • Reflux for 12–24 hours.

    • Visual Check: Look for the precipitation of NaBr (white solid) or NaCl.[1][4]

    • Note: Neopentyl halides react slowly even here.[1][2][5] If Acetone reflux (56°C) is too slow, switch to 2-Butanone (80°C) .

  • Substitution: Once the iodide is formed (verify by TLC/GC), add your primary nucleophile directly to the pot or isolate the iodide intermediate (careful, iodides are light sensitive).[1]

Protocol B: The "Naked" Nucleophile (High Severity)

Objective: If the Finkelstein reaction fails, you must strip the cation away from your nucleophile to maximize its aggression.

Reagents:

  • Solvent: HMPA (toxic, historical) or DMPU / DMSO (modern alternatives).[1]

  • Additive: 18-Crown-6 (if using K+ salts) or 15-Crown-5 (if using Na+ salts).[1]

Step-by-Step:

  • Dissolve Nucleophile (e.g., KCN, NaN3) in dry DMSO.[1]

  • Add 1.1 eq of 18-Crown-6 ether.[1]

  • Stir for 30 mins at RT to complex the cation.

  • Add substrate.[1][2][6] Heat to 90–120°C .[1]

  • Warning: DMSO can decompose explosively with halides at very high temps.[1] Monitor strictly.

Data & Reference Logic

Solvent Dielectric & Rate Enhancement

The choice of solvent is non-negotiable for neopentyl-like systems. You need a high dielectric constant (


) to support the transition state charge separation, but no hydrogen bonding (aprotic) to keep the nucleophile active.[1]
SolventTypeDielectric (

)
Relative Rate (

)
Suitability
Methanol Polar Protic331 (Reference)FAIL (Solvates Nu)
Acetone Polar Aprotic21~500Good (Finkelstein)
DMF Polar Aprotic38~2,500Excellent
DMSO Polar Aprotic47~5,000+Best (Aggressive)
The Thorpe-Ingold "Trap"

User Query: "Shouldn't the Thorpe-Ingold effect make this easier?" Answer:Yes and No.

  • Yes: It helps the second step (cyclization) if you are making a spiro-ring (e.g., Spiro[2.5]octane).[1] The bond angle compression forces the groups together.

  • No: It does not help the first intermolecular attack.[7] In fact, the same bulk that creates the Thorpe-Ingold effect creates the steric wall blocking the first substitution.

Frequently Asked Questions (FAQs)

Q: Can I use 1,1-bis(hydroxymethyl)cyclohexane instead? A: Yes, and often you should.[1] The alcohol can be converted to a Triflate (OTf) or Mesylate (OMs) .[1] The Triflate group is a "super-leaving group" (


 times faster than bromide).[1] If the bromide resists substitution, synthesize the diol, triflate it, and then displace.

Q: I see elimination products. What happened? A: Standard


-elimination is impossible because there are no hydrogens on the 

-carbon (the quaternary C1). However, if you use extremely strong bases (t-BuLi), you might trigger skeletal rearrangements or

-elimination on the ring.[1] Stick to soft, non-basic nucleophiles (azide, cyanide, thiols).[1]

Q: Why not use microwave irradiation? A: Microwave heating is highly recommended.[1] It allows you to superheat solvents like Acetone or MEK above their boiling points under pressure, providing the thermal energy needed to overcome the steric activation barrier without prolonged heating that leads to degradation.

References

  • Neopentyl Halide Reactivity & Steric Hindrance

    • Source: Chemistry LibreTexts.[1] "Characteristics of the SN2 Reaction."

    • Context: Defines the "neopentyl" resistance factor (

      
       rate compared to ethyl bromide).[1]
      
    • URL:[1]

  • The Finkelstein Reaction

    • Source: Organic Chemistry Portal.[1][4]

    • Context: Protocols for Halogen exchange to improve leaving group ability.
    • URL:[1]

  • Synthesis of Spiro-Compounds (Thorpe-Ingold Applic

    • Source:Organic Syntheses, Vol. 77, p. 249 (2000).[8]

    • Context: Describes the synthesis of bicyclo[1.1.1]pentane derivatives starting from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, illustrating the conditions needed for hindered gem-disubstituted systems.
    • URL:[8]

  • Solvent Effects in SN2

    • Source: Master Organic Chemistry.[1]

    • Context: Data on rate enhancement using DMSO/DMF vs. protic solvents.[1]

    • URL:[1]

Sources

Optimization

optimizing temperature for 1,1-Bis(bromomethyl)cyclohexane alkylation

Welcome to the Cyclo-Alkylation Optimization Hub . As a Senior Application Scientist, I understand that working with 1,1-bis(bromomethyl)cyclohexane presents a unique set of kinetic challenges.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cyclo-Alkylation Optimization Hub .

As a Senior Application Scientist, I understand that working with 1,1-bis(bromomethyl)cyclohexane presents a unique set of kinetic challenges. You are likely attempting to synthesize spiro-cyclic scaffolds (such as spiro[5.5]undecane derivatives) for gabapentinoid drug discovery.

This molecule is a "neopentyl-like" electrophile. If you are treating it like a standard primary alkyl halide, your reaction will fail. The geminal substitution at the C1 position creates significant steric screening, requiring a precise thermal window to overcome the activation energy barrier without triggering decomposition.

Part 1: The Thermal-Kinetic Thresholds

The most common support ticket we receive regarding this precursor is: "I refluxed in ethanol for 48 hours, but I mostly recovered starting material."

The Short Answer: Ethanol reflux (


) provides insufficient thermal energy to overcome the steric hindrance of the neopentyl position. You must operate in the 

window using polar aprotic solvents.
Temperature Optimization Matrix
Temperature RangeReaction StateKinetic OutcomeRisk Factor

Kinetic Trap Nucleophilic attack is sterically blocked. Rate is negligible.High: Recovery of starting material.[1]

Optimal Window Thermal energy overcomes steric repulsion. Thorpe-Ingold effect assists cyclization after first attack.Low: Minimal elimination if non-bulky base is used.

Thermodynamic Breakdown Elimination (E2) competes with

. Solvent decomposition (e.g., DMF instability).
High: Formation of exocyclic alkenes (tars).

Part 2: Troubleshooting & FAQs

Q1: Why is the reaction so slow? It's a primary bromide!

A: It is primary, but it is neopentyl . The carbon bearing the bromine is attached to a quaternary carbon (the cyclohexane C1).

  • The Mechanism: In an

    
     reaction, the nucleophile must attack from the backside (
    
    
    
    from the leaving group).[2] The bulky cyclohexane ring blocks this trajectory.
  • The Fix: You need higher temperatures to increase the population of molecules with enough energy to access the transition state. Switch from Ethanol/Methanol to DMF (N,N-Dimethylformamide) or DMSO .

Q2: I increased the temperature to and the reaction turned black. What happened?

A: You triggered elimination and polymerization . At temperatures above


, especially with strong bases (like NaH or KOtBu), the base begins to deprotonate the adjacent methylene groups rather than acting as a nucleophile. This creates exocyclic double bonds (dienes), which rapidly polymerize into "black tar."
  • Corrective Action: Cap your temperature at

    
    . If the reaction is still slow, add a catalytic amount of Sodium Iodide (Finkelstein condition)  to generate the more reactive iodide in situ, rather than raising the temperature further.
    
Q3: Can I use Phase Transfer Catalysis (PTC) instead of high-boiling solvents?

A: Yes, and this is often cleaner.

  • Protocol: Use Toluene at reflux (

    
    ) with 50% aqueous NaOH and TBAB (Tetrabutylammonium bromide) .
    
  • Why it works: The organic solvent (Toluene) accommodates the non-polar starting material, while the high reflux temperature of toluene sits exactly in the optimal kinetic window (

    
    ) without risking the thermal runaway seen in DMSO.
    

Part 3: Visualizing the Pathway

The following diagram illustrates the kinetic competition. Note how the Thorpe-Ingold Effect only helps after the first successful alkylation.

ReactionPathway cluster_conditions Critical Control Factors Start 1,1-Bis(bromomethyl) cyclohexane TS1 Transition State 1 (High Steric Barrier) Start->TS1 High T Required (>100°C) Elim Elimination Byproducts (Exocyclic Alkenes) Start->Elim T > 140°C or Bulky Base Mono Mono-Alkylated Intermediate TS1->Mono Slow Step (SN2) Cyclic Spiro-Cyclic Product Mono->Cyclic Fast Step (Thorpe-Ingold Assist)

Figure 1: Reaction pathway showing the high activation energy barrier (TS1) caused by neopentyl hindrance and the divergence into elimination products at excessive temperatures.

Part 4: Validated Experimental Protocol

Objective: Synthesis of Spiro[5.5]undecane-3,3-dicarboxylic acid diethyl ester (Standard Malonate Alkylation).

  • Preparation:

    • Flame-dry a 250mL 3-neck round bottom flask.

    • Equip with a reflux condenser, nitrogen inlet, and internal thermometer.

  • Solvent System (The Critical Choice):

    • Charge with DMF (anhydrous) .[3] Do not use Ethanol.

    • Add Sodium Hydride (60% dispersion) (2.2 equiv).

  • Nucleophile Formation (

    
     to RT): 
    
    • Add Diethyl Malonate (1.0 equiv) dropwise at

      
      .
      
    • Stir at Room Temp for 30 mins until

      
       evolution ceases.
      
  • Alkylation (The Heating Ramp):

    • Add 1,1-Bis(bromomethyl)cyclohexane (1.0 equiv).

    • CRITICAL STEP: Heat the oil bath to

      
       .
      
    • Monitor internal temperature. Ensure it stays between

      
      .
      
  • Monitoring:

    • Run TLC/GC at 4 hours. You will likely see the mono-alkylated intermediate.

    • Continue heating. The second alkylation (cyclization) is faster due to the Thorpe-Ingold effect (angle compression), but the first step is the bottleneck.

    • Total time is typically 12-16 hours .

  • Workup:

    • Cool to RT. Quench with saturated

      
      .
      
    • Extract with EtOAc.[3][4] Wash extensively with

      
       solution (to remove DMF).
      

Part 5: Decision Tree for Optimization

Use this flow to diagnose your current experiment failure.

OptimizationTree Start Reaction Outcome? NoRxn No Reaction / SM Recovered Start->NoRxn Tar Black Tar / Decomposition Start->Tar Mono Stuck at Mono-Alkylated Start->Mono Success High Yield Start->Success Fix1 Increase T to 110°C Switch to DMF/DMSO NoRxn->Fix1 Fix2 Lower T to <120°C Switch to weaker base (Carbonate) Tar->Fix2 Fix3 Extend Time Check Stoichiometry (Need 2.2eq Base) Mono->Fix3

Figure 2: Troubleshooting logic flow for optimizing reaction conditions.

References

  • Thorpe-Ingold Effect & Cyclization Kinetics

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. J. Chem. Soc., Trans., 107, 1080-1106. Link

  • General Neopentyl Substitution Principles

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution). Link

  • Spiro-Compound Synthesis Protocols

    • Kopecky, D. J., et al. (2006). Synthesis of spiro[5.5]undecane derivatives. Organic Syntheses, 83, 170. (Demonstrates high-temperature requirements for hindered spiro-cyclizations). Link

  • Gabapentinoid Precursor Chemistry

    • Goel, O. P., et al. (1991). 3-Aminomethyl-5-methyl-hexanoic acid (Pregabalin) and related compounds. U.S. Patent 5,025,035. (Details on cyclohexane-based alkylation conditions). Link

Sources

Troubleshooting

Technical Support Center: Activating 1,1-Bis(bromomethyl)cyclohexane

Ticket ID: #BBMC-ACT-001 Subject: Catalyst Selection & Activation Protocols for Sterically Hindered Primary Halides Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BBMC-ACT-001 Subject: Catalyst Selection & Activation Protocols for Sterically Hindered Primary Halides Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Neopentyl Trap"

If you are reading this, your reaction yields are likely near zero, or you are observing unreacted starting material despite refluxing for 48 hours.

The Diagnosis: 1,1-Bis(bromomethyl)cyclohexane (CAS: 15950-98-8) is a neopentyl-like electrophile. While it appears to be a primary alkyl bromide, the quaternary carbon at the


-position creates a "steric wall."
  • 
     Kinetics:  The reaction rate is approximately 
    
    
    
    to
    
    
    times slower
    than ethyl bromide due to severe steric hindrance preventing the nucleophile's backside attack.
  • 
     Viability:  Zero. A primary carbocation is too unstable to form.[1]
    

The Solution: You cannot force this substrate with standard heating alone. You must lower the activation energy using Halogen Exchange (Halex) or Radical-Mediated Catalysis .

Module 1: Nucleophilic Substitution ( ) Troubleshooting

User Issue: "I'm trying to displace the bromines with an amine/azide/cyanide, but the reaction is dead."

The Fix: Finkelstein Activation (In-Situ Iodination)

Standard nucleophiles cannot penetrate the neopentyl steric shield to displace Bromine. You must convert the alkyl bromide to an alkyl iodide in situ. Iodide is a better leaving group (weaker C-I bond) and a more polarizable target.

Protocol: Catalytic Finkelstein Activation
  • Catalyst: Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).

  • Loading: 10–20 mol% (Catalytic) or 2.5 equiv (Stoichiometric for faster rates).

  • Solvent: Anhydrous DMF, DMSO, or NMP (Critical: Acetone is too low-boiling for this specific substrate).

ParameterStandard ConditionRequired Condition (Neopentyl)
Catalyst NoneNaI (0.2 - 2.5 eq)
Solvent THF / DCMDMF / DMSO / NMP
Temp Reflux (60°C)110°C - 140°C
Time 4-12 Hours24-72 Hours
Step-by-Step Workflow
  • Dissolve 1,1-Bis(bromomethyl)cyclohexane (1.0 eq) in anhydrous DMF (0.5 M).

  • Add NaI (0.2 eq) . The solution may turn slightly yellow (iodine liberation).

  • Add your nucleophile (e.g., NaN3, KCN) (2.5 eq).

  • Heat to 120°C .

    • Why? The Finkelstein equilibrium (

      
      ) favors 
      
      
      
      transiently. The nucleophile then reacts with the highly reactive
      
      
      species faster than it would with
      
      
      .

Module 2: Spiro-Cyclization (Making Spiro[2.5]octanes)

User Issue: "I am trying to make a spiro-compound using malonate, but I'm getting oligomers."

The Fix: Exploiting the Thorpe-Ingold Effect

Counter-intuitively, the gem-disubstitution on the cyclohexane ring helps cyclization due to the Thorpe-Ingold Effect (angle compression). However, intermolecular polymerization competes if concentration is too high.

Critical Parameters
  • Base Selection: Use NaH (Sodium Hydride) or KOtBu in THF/DMF. Avoid weak bases like carbonates; they are too slow for the second displacement.

  • Dilution: Run the reaction at 0.05 M to 0.1 M . High concentration favors intermolecular linking (polymerization).

Visualizing the Pathway

CyclizationPath Start 1,1-Bis(bromomethyl) cyclohexane Mono Mono-Alkylated Intermediate Start->Mono Nucleophile (1 eq) Slow Step Spiro Spiro[2.5]octane (Cyclized Product) Mono->Spiro Intramolecular SN2 Fast (Thorpe-Ingold) Poly Oligomer/Polymer (Side Product) Mono->Poly Intermolecular Attack (High Conc.)

Figure 1: The kinetic competition between cyclization and polymerization. Low concentration favors the Green path.

Module 3: Cross-Coupling (C-C Bond Formation)

User Issue: "Suzuki/Heck coupling failed. Palladium black precipitated."

The Fix: Switch to Nickel (Ni)

Palladium catalysts struggle with alkyl halides because the Oxidative Addition step is slow and thermodynamically unfavorable for electron-rich alkyl-Br bonds. Furthermore, Pd-alkyl complexes are prone to


-hydride elimination (though less of a risk here, the activation barrier remains the issue).

Nickel is the superior metal for activating


 alkyl halides via a Radical Single-Electron Transfer (SET)  mechanism.
Recommended Catalyst System
  • Pre-catalyst:

    
     (requires glovebox) or 
    
    
    
    (bench stable).
  • Ligand: dtbbpy (4,4'-Di-tert-butyl-2,2'-bipyridine) or Biozazoline (Pybox) .

  • Additive: If using Suzuki coupling, add KI (Potassium Iodide) to facilitate the halide exchange in situ (see Module 1).

Why Nickel Works (Mechanism)

Unlike Pd (2-electron process), Ni often operates via a


 radical cycle:
  • 
     generates an alkyl radical from the bromide.
    
  • The radical is not hindered by the "neopentyl wall" in the same way a nucleophile is.

  • Recombination and Reductive Elimination yield the product.

NiCycle Ni0 Ln-Ni(0) Ni1 Ln-Ni(I)-Br Ni0->Ni1 SET (Single Electron Transfer) Radical Alkyl Radical (R•) Ni0->Radical R-Br Homolysis Ni3 Ln-Ni(III)-Ar-R Radical->Ni3 Radical Rebound Ni3->Ni0 Reductive Elimination (Product Release)

Figure 2: Simplified Nickel-Catalyzed Radical Cycle for Alkyl Halides.

Summary of Recommendations

Desired ReactionPrimary ObstacleRecommended Catalyst/AdditiveKey Reference
Substitution (

)
Steric HindranceNaI (0.5 eq) + TBAI (cat) Finkelstein et al. [1]
Spiro-Cyclization PolymerizationNaH (Base) + High Dilution Kuck et al. [2]
Cross-Coupling Slow Oxidative Addition

+ dtbbpy
Zhou/Fu [3]

References

  • Finkelstein Reaction & Neopentyl Reactivity

    • Mechanism:[1][2][3][4][5][6][7][8][9] Streitwieser, A. "Solvolytic Displacement Reactions at Saturated Carbon Atoms."[10] Chemical Reviews, 1956, 56(4), 571–752.[10]

    • rate factor)
  • Spiro-Cyclization (Thorpe-Ingold Effect)

    • Source: Kuck, D. "Benzylic and alicyclic di- and trialkylation of 1,3-indandione." Liebigs Annalen der Chemie, 1984.
    • Context: Demonstrates the synthesis of spiro-compounds from bis(bromomethyl)
  • Nickel-Catalyzed Cross-Coupling of Alkyl Halides

    • Source: Zhou, J.; Fu, G. C. "Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides and Pseudohalides." Journal of the American Chemical Society, 2004, 126(5), 1340–1341.
    • Context: Establishes the Ni/Bipyridine/Pybox paradigm for coupling sterically hindered and unactivated alkyl halides where Palladium fails.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 1,1-Bis(bromomethyl)cyclohexane

Introduction For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel molecules and synthetic intermediates is a cornerstone of rigorous scientific pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel molecules and synthetic intermediates is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains one of the most powerful and accessible tools for this purpose.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of 1,1-bis(bromomethyl)cyclohexane, a gem-disubstituted cycloalkane.

Rather than merely presenting a theoretical spectrum, we will dissect the underlying principles that govern its features. By adopting a comparative approach—juxtaposing its expected spectrum with those of structurally related acyclic, aromatic, and monosubstituted analogues—we aim to provide a self-validating framework for its identification. This methodology not only confirms the structure of the target molecule but also deepens the understanding of how subtle structural modifications manifest in NMR data, an essential skill for any research scientist.

Part 1: Predicted ¹H NMR Spectrum of 1,1-Bis(bromomethyl)cyclohexane

The interpretation of an NMR spectrum is a process of deductive reasoning based on foundational principles of chemical environment, electron density, and spin-spin coupling.[2] For 1,1-bis(bromomethyl)cyclohexane, we can predict a characteristic spectrum by analyzing its molecular structure.

Molecular Symmetry and Proton Environments

The structure of 1,1-bis(bromomethyl)cyclohexane features a plane of symmetry that renders several proton groups chemically equivalent. This equivalence is crucial as it dictates the total number of signals we expect to observe in the spectrum.[3]

  • Proton Environment A (-CH₂Br): The four protons of the two bromomethyl groups are chemically equivalent. They are attached to a quaternary carbon (C1) and are therefore isolated from any neighboring protons, which will simplify their signal.

  • Proton Environment B (C2/C6 -H₂): The four protons on the carbons adjacent to the substitution site are equivalent due to the molecule's symmetry.

  • Proton Environment C (C3/C5 -H₂): The next set of four methylene protons are also equivalent.

  • Proton Environment D (C4 -H₂): The two protons at the C4 position, furthest from the substitution, are unique.

At room temperature, the rapid chair-chair interconversion of the cyclohexane ring averages the axial and equatorial positions, meaning we expect to see signals representing these three distinct ring environments.[4][5]

Causality of Predicted Chemical Shifts and Multiplicities
  • Bromomethyl Protons (Signal A): The key feature of this molecule is the -C-CH₂Br moiety. The bromine atom is highly electronegative, withdrawing electron density from the methylene protons. This "deshielding" effect causes the protons to experience a stronger external magnetic field, shifting their resonance signal significantly downfield compared to typical alkyl protons.[6] We predict this signal to appear in the 3.3 - 3.7 ppm range. Because these protons are bonded to a carbon (C1) with no attached hydrogens (a quaternary carbon), there are no adjacent protons to cause spin-spin coupling. Therefore, this signal is expected to be a sharp singlet (s) .[2]

  • Cyclohexane Ring Protons (Signals B, C, D): The ten protons on the cyclohexane ring are in a classic saturated alkyl environment. Their signals are expected to appear in the upfield region of the spectrum, typically between 1.2 and 1.8 ppm .[7][8] Due to the rapid conformational flipping and complex spin-spin coupling between adjacent, non-equivalent ring protons, these signals will overlap extensively. It is highly probable that they will manifest as a broad, unresolvable multiplet (m) rather than distinct, easily interpretable patterns.[7]

Predicted Integration

The integral, or the area under each signal, is directly proportional to the number of protons generating that signal.[2] For 1,1-bis(bromomethyl)cyclohexane, the predicted integration ratio is:

  • Signal A (-CH₂Br): 4H

  • Signals B, C, D (Ring -CH₂-): 10H

This 4:10 (or simplified 2:5) ratio is a critical diagnostic feature for confirming the structure.

Part 2: Comparative Analysis with Alternative Structures

To ground our predictions and demonstrate the uniqueness of the 1,1-bis(bromomethyl)cyclohexane spectrum, we will compare it to three alternative structures. This comparative logic is a powerful validation tool in chemical analysis.

Alternative 1: Acyclic Analogue - Neopentyl Bromide

Neopentyl bromide (1-bromo-2,2-dimethylpropane) serves as an excellent acyclic model for the immediate environment around the quaternary carbon.[9][10][11]

  • ¹H NMR Analysis: Its spectrum is remarkably simple, featuring two singlets. The nine equivalent protons of the three methyl groups appear as a sharp singlet around 1.05 ppm . The two protons of the -CH₂Br group, adjacent to the quaternary carbon, appear as a singlet around 3.30 ppm .[9][10]

  • Comparative Insight: This confirms our chemical shift prediction for the -C(quat)-CH₂Br protons in our target molecule. It isolates this key functional group from the complexities of the cyclohexane ring, validating the expected downfield shift and singlet multiplicity.

Alternative 2: Aromatic Analogue - 1,4-Bis(bromomethyl)benzene

Replacing the cyclohexane ring with a benzene ring dramatically alters the electronic environment.[12][13]

  • ¹H NMR Analysis: The spectrum of 1,4-bis(bromomethyl)benzene shows two singlets. The four aromatic protons are equivalent and appear significantly downfield around 7.37 ppm .[14] The four benzylic bromomethyl protons (-Ar-CH₂Br) are also shifted far downfield to approximately 4.48 ppm .[14][15]

  • Comparative Insight: The strong deshielding effect of the aromatic ring current pushes the -CH₂Br signal about 1 ppm further downfield than in the aliphatic case.[15] This comparison powerfully illustrates how the choice of a core scaffold (aliphatic vs. aromatic) produces a distinct and predictable NMR fingerprint.

Alternative 3: Monosubstituted Analogue - Bromocyclohexane

Comparing the gem-disubstituted target with a monosubstituted cyclohexane highlights the impact of the substitution pattern.[16]

  • ¹H NMR Analysis: The spectrum of bromocyclohexane is complex. The single proton on the carbon bearing the bromine (-CHBr-) is the most downfield signal, appearing as a broad multiplet around 4.1-4.2 ppm . The remaining ten ring protons produce a series of overlapping multiplets in the 1.2-2.2 ppm range.[16]

  • Comparative Insight: This spectrum is fundamentally different from our target. The key downfield signal is a methine proton (-CHBr-) rather than a methylene (-CH₂Br), and it is not a singlet. This demonstrates that simply having a bromine and a cyclohexane ring is insufficient to match the spectrum; the specific 1,1-disubstitution pattern is the determining factor.

Data Summary for Comparison
CompoundKey ProtonsPredicted/Observed Chemical Shift (δ, ppm)MultiplicityIntegration
1,1-Bis(bromomethyl)cyclohexane -C-CH₂ Br~ 3.4Singlet4H
Ring -CH₂ -~ 1.2 - 1.8Multiplet10H
Neopentyl Bromide [10]-C-CH₂ Br~ 3.3Singlet2H
-C(CH₃ )₃~ 1.05Singlet9H
1,4-Bis(bromomethyl)benzene [14]-Ar-CH₂ Br~ 4.5Singlet4H
Ar-H ~ 7.4Singlet4H
Bromocyclohexane [16]-CH Br-~ 4.1Multiplet1H
Ring -CH₂ -~ 1.2 - 2.2Multiplet10H

Part 3: Experimental Protocol for ¹H NMR Spectrum Acquisition

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data. This protocol is designed to be a self-validating system for the analysis of 1,1-bis(bromomethyl)cyclohexane.

Objective: To acquire a quantitative ¹H NMR spectrum for structural verification.

Materials:

  • 1,1-Bis(bromomethyl)cyclohexane (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm, high precision)

  • Pasteur Pipette

  • Vial and Spatula

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

Methodology:

  • Sample Preparation: a. Weigh approximately 5-10 mg of 1,1-bis(bromomethyl)cyclohexane directly into a clean, dry vial. b. Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial. c. Gently swirl the vial until the sample is completely dissolved. d. Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the NMR coils (typically ~4-5 cm). e. Cap the NMR tube securely.

  • Instrument Setup & Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. c. Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks. A narrow half-height width for the TMS peak is indicative of good shimming. d. Set the reference chemical shift. Calibrate the spectrum by setting the TMS signal to exactly 0.00 ppm.[17]

  • Data Acquisition: a. Acquire a standard one-dimensional proton spectrum. b. Ensure the spectral width is sufficient to cover all expected signals (e.g., -1 to 10 ppm). c. Set an appropriate number of scans to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans). d. Apply a 90° pulse angle and allow for a sufficient relaxation delay (e.g., 1-2 seconds) to ensure accurate integration.

  • Data Processing: a. Apply Fourier Transform to the acquired Free Induction Decay (FID). b. Perform phase correction to ensure all peaks are in the positive absorptive phase. c. Apply baseline correction to create a flat baseline across the spectrum. d. Integrate the signals. Calibrate the integration by setting the area of one well-defined peak (e.g., the singlet at ~3.4 ppm) to its expected proton count (4H) and measure the relative areas of the other signals.

Part 4: Visualization and Workflow

Diagrams are invaluable for visualizing molecular relationships and analytical processes.

Caption: Unique proton environments in 1,1-bis(bromomethyl)cyclohexane.

G prep Sample Preparation (5-10mg in CDCl₃/TMS) acq Data Acquisition (Lock, Shim, Calibrate) prep->acq 1. Prepare proc Data Processing (FT, Phase, Baseline) acq->proc 2. Acquire analysis Spectral Analysis (Shift, Multiplicity, Integration) proc->analysis 3. Process compare Comparative Analysis (vs. Acyclic, Aromatic, etc.) analysis->compare 4. Interpret confirm Structural Confirmation analysis->confirm compare->confirm 5. Validate

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The ¹H NMR spectrum of 1,1-bis(bromomethyl)cyclohexane is predicted to be highly characteristic, defined by two primary features: a downfield singlet at approximately 3.4 ppm integrating to four protons, and a complex upfield multiplet integrating to ten protons. This distinctive pattern arises directly from the molecule's gem-disubstituted cyclohexane structure.

By employing a comparative analysis against logically chosen acyclic, aromatic, and monosubstituted analogues, we can confidently assign these signals and validate the structure. This guide demonstrates that the true power of NMR spectroscopy lies not just in observing a spectrum, but in understanding the causal relationships between molecular structure and spectral output, a principle that is fundamental to advancing research in chemistry and drug discovery.

References

  • ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved February 13, 2026, from [Link]

  • Kolehmainen, E., & Knuutinen, J. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. Retrieved February 13, 2026, from [Link]

  • JoVE. (n.d.). ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR. JoVE. Retrieved February 13, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved February 13, 2026, from [Link]

  • Wiley-VCH. (n.d.). 1,4-Bis(bromomethyl)benzene - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved February 13, 2026, from [Link]

  • Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 1,4-Bis(bromomethyl)benzene. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Chegg. (2020, April 24). Solved 1. (6) Match the alkyl halide to its 1H NMR spectrum. Chegg.com. Retrieved February 13, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information - Electronic Supplementary Material (ESI) for Physical Chemistry Chemical Physics. Retrieved February 13, 2026, from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved February 13, 2026, from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved February 13, 2026, from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved February 13, 2026, from [Link]

  • Unknown Source. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 13, 2026, from [Link]

  • Automated Topology Builder. (n.d.). Neopentylbromide | C5H11Br. Retrieved February 13, 2026, from [Link]

  • Wiley-VCH. (n.d.). Isopentyl bromide - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved February 13, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved February 13, 2026, from [Link]

  • Brownstein, S., & Miller, R. (1962). Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. The Journal of Organic Chemistry, 27(8), 2882-2886. Retrieved February 13, 2026, from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 1-Bromo-2,2-dimethylpropane. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved February 13, 2026, from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved February 13, 2026, from [Link]

  • YouTube. (2020, May 30). 1H NMR of cyclohexane. Retrieved February 13, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved February 13, 2026, from [Link]

  • Wired Chemist. (n.d.). (bromomethyl)cyclohexane Proton. Retrieved February 13, 2026, from [Link]

  • NIST. (n.d.). Propane, 1-bromo-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

Sources

Comparative

Comparative Guide: GC-MS Structural Elucidation of 1,1-Bis(bromomethyl)cyclohexane vs. Regioisomers

Executive Summary In the synthesis of spiro-cyclic compounds and gem-disubstituted pharmacological scaffolds, 1,1-Bis(bromomethyl)cyclohexane serves as a critical electrophile. However, its synthesis often yields regiois...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of spiro-cyclic compounds and gem-disubstituted pharmacological scaffolds, 1,1-Bis(bromomethyl)cyclohexane serves as a critical electrophile. However, its synthesis often yields regioisomeric byproducts (e.g., trans-1,2-bis(bromomethyl)cyclohexane) or incomplete halogenation products.

This guide provides a comparative analysis of the Electron Ionization (EI) fragmentation patterns of 1,1-Bis(bromomethyl)cyclohexane against its primary regioisomers. Unlike Nuclear Magnetic Resonance (NMR), which requires bulk purity, GC-MS offers the resolution required to identify trace isomeric impurities. We define the specific mass spectral fingerprints—driven by the geminal substitution effect—that allow for definitive structural assignment.

Analytical Context & Challenges

The primary challenge in analyzing 1,1-bis(bromomethyl)cyclohexane (C


H

Br

) lies in the lability of the carbon-bromine bond. Under standard EI conditions (70 eV), the molecular ion (

) is often weak or absent.

Reliable identification requires analyzing three distinct spectral domains:

  • Isotopic Envelope: The characteristic

    
    Br/
    
    
    
    Br signature.
  • Primary Fragmentation: Sterically driven loss of side chains.

  • Low-Mass Fingerprint: Ring disintegration patterns.

Comparative Scope

We compare the target analyte against two common alternatives found in reaction mixtures:

  • Target: 1,1-Bis(bromomethyl)cyclohexane (Geminal).

  • Alternative A: trans-1,2-Bis(bromomethyl)cyclohexane (Vicinal isomer).

  • Alternative B: 1-(Bromomethyl)-1-methylcyclohexane (Mono-bromo impurity).

Experimental Protocol

To ensure reproducibility, the following protocol minimizes thermal degradation prior to ionization.

Method Parameters
ParameterSettingRationale
Column Rxi-5ms or DB-5 (30m x 0.25mm x 0.25µm)Non-polar stationary phase prevents tailing of alkyl halides.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains resolution of isomers with close boiling points.
Inlet Temp 200°C (Split 20:1)Critical: Kept lower than standard (250°C) to prevent dehydrobromination in the liner.
Oven Ramp 60°C (1 min)

20°C/min

280°C
Rapid ramp elutes labile bromides quickly.
Ion Source EI, 70 eV, 230°CStandard ionization energy; source temp minimized to reduce pyrolysis.
Scan Range 40–350

Captures the isotopic cluster of the molecular ion (~268/270/272).
Workflow Visualization

The following diagram illustrates the validated workflow for analyzing thermally labile alkyl halides.

G Sample Crude Reaction Mixture Dilution Dilution (Hexane/DCM) Sample->Dilution Inlet Split/Splitless Inlet (200°C Limit) Dilution->Inlet 1µL Injection Column Capillary Separation (5% Phenyl) Inlet->Column Thermal Focus Source EI Source (Fragmentation) Column->Source Elution Detector Quadrupole/ToF Detection Source->Detector m/z Separation

Figure 1: Optimized GC-MS workflow for thermally sensitive di-bromo alkanes.

Fragmentation Pathway Analysis

Understanding the fragmentation logic is essential for distinguishing the 1,1-isomer from the 1,2-isomer.

The Molecular Ion Cluster ( )
  • Theoretical Mass: 268 (using

    
    Br).
    
  • Observed Pattern: Due to two bromine atoms, the molecular ion appears as a triplet at

    
     268, 270, and 272  with an intensity ratio of roughly 1:2:1 .
    
  • Stability: The 1,1-isomer

    
     is detectable but weak. The steric strain of two bulky -CH
    
    
    
    Br groups on the same carbon encourages rapid fragmentation.
Primary Cleavage: The Diagnostic Step

The most distinct pathway for the 1,1-isomer is the loss of a bromomethyl radical (


CH

Br).


  • Resulting Ion:

    
     175 / 177 (1:1 ratio).
    
  • Mechanism: This cleavage relieves the steric congestion at the quaternary C1 carbon. The resulting tertiary carbocation is stabilized by the cyclohexane ring, making this the Base Peak (100% relative abundance) in many conditions.

Secondary Fragmentation

Following the loss of the first bromomethyl group, the ring typically eliminates HBr or undergoes ring opening.

  • [M - CH

    
    Br - HBr]+: 
    
    
    
    95 (Hydrocarbon fragment C
    
    
    H
    
    
    ).
  • Cyclohexyl Ring Fragments:

    
     81, 67, 55 (Classic hydrocarbon series).
    
Pathway Visualization

Frag M_Ion Molecular Ion (M+) m/z 268/270/272 (1:2:1) Frag_1 [M - Br]+ m/z 189/191 (Minor) M_Ion->Frag_1 Loss of Br. Frag_2 [M - CH2Br]+ m/z 175/177 (BASE PEAK) M_Ion->Frag_2 Loss of .CH2Br (Alpha Cleavage) Frag_3 [M - CH2Br - HBr]+ m/z 95 (C7H11) Frag_2->Frag_3 -HBr Frag_4 Ring Fragmentation m/z 81, 67, 55 Frag_3->Frag_4 Ring Opening

Figure 2: Proposed fragmentation pathway for 1,1-Bis(bromomethyl)cyclohexane showing the dominant alpha-cleavage.

Comparative Performance: 1,1-Bis vs. 1,2-Bis

This section provides the data necessary to distinguish the target from its most likely impurity.

Mechanistic Distinction
  • 1,1-Bis (Geminal): Steric crowding forces the expulsion of the entire side chain (-CH

    
    Br).
    
  • 1,2-Bis (Vicinal): The proximity of hydrogens on adjacent carbons facilitates dehydrobromination (loss of HBr) to form stable double bonds (cyclohexene derivatives).

Data Comparison Table
Feature1,1-Bis(bromomethyl)cyclohexane (Target)trans-1,2-Bis(bromomethyl)cyclohexane (Isomer)
Retention Time Elutes Earlier (More compact/spherical shape)Elutes Later (More elongated/polar interaction)
Molecular Ion Visible (Weak)Very Weak / Absent (Thermal HBr loss common)
Base Peak

175/177
([M - CH

Br]

)

81
(Cyclohexenyl cation) or

109
Diagnostic Ratio High abundance of

175 vs. 95
High abundance of

81 vs. 175
Key Loss Radical Loss (

CH

Br)
Neutral Loss (HBr)

Critical Insight: If your spectrum shows a dominant peak at


 81 and very low abundance of the bromine-containing fragments (

175/177), your product has likely isomerized to the 1,2-form or decomposed.

Troubleshooting & Validation (Self-Validating System)

To ensure your data is authoritative, apply these validation steps:

  • The Isotope Check: Zoom into

    
     175. It must show a 1:1 doublet (
    
    
    
    Br and
    
    
    Br). If it is a single peak, it is not a bromine-containing fragment, and the peak identification is incorrect [1].
  • Inlet Discrimination Test: Inject the sample at 200°C and 250°C.

    • If the ratio of

      
       188 (
      
      
      
      ) increases significantly at 250°C, thermal degradation is occurring in the inlet. Use the lower temperature data for structural assignment.
  • Solvent Delay: Ensure the solvent delay is set to >3.0 mins. Brominated solvents (if used) or early eluting reagents can saturate the source, altering the ionization efficiency of the target.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Validation

A Comparative Guide to the Infrared Spectroscopy of 1,1-Bis(bromomethyl)cyclohexane for Accurate Compound Identification

For researchers and professionals in drug development and chemical synthesis, unequivocal identification of molecular structures is paramount. Infrared (IR) spectroscopy stands as a rapid and reliable first-line techniqu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, unequivocal identification of molecular structures is paramount. Infrared (IR) spectroscopy stands as a rapid and reliable first-line technique for functional group analysis. This guide provides an in-depth technical comparison of the IR spectral features of 1,1-Bis(bromomethyl)cyclohexane, offering a robust framework for its identification against potential precursors and side-products.

The Vibrational Fingerprint: Principles of IR Spectroscopy in Compound Identification

Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the absorbed radiation. These vibrational frequencies are highly characteristic of the types of bonds and functional groups present within the molecule. An IR spectrum, which plots the percentage of transmitted light against the wavenumber (cm⁻¹) of the radiation, thus serves as a unique molecular "fingerprint".[1][2]

For a molecule such as 1,1-Bis(bromomethyl)cyclohexane, the key to its identification lies in recognizing the characteristic vibrations of its constituent parts: the cyclohexane ring, the C-H bonds of the methylene groups, and the C-Br bonds.

Predicted IR Absorption Profile of 1,1-Bis(bromomethyl)cyclohexane

While an experimentally acquired spectrum for pure 1,1-Bis(bromomethyl)cyclohexane is not widely available in public databases, a reliable predictive analysis can be constructed based on the well-established characteristic absorption frequencies of its functional groups.

The primary vibrational modes expected for 1,1-Bis(bromomethyl)cyclohexane are:

  • C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds within the cyclohexane ring and the bromomethyl groups.

  • C-H Bending: The scissoring, wagging, and twisting motions of these C-H bonds.

  • C-Br Stretching: The characteristic stretching vibration of the carbon-bromine bonds.

  • C-C Skeletal Vibrations: The stretching and bending of the carbon-carbon single bonds that make up the cyclohexane ring.

The following diagram illustrates the key vibrational modes that contribute to the IR spectrum of 1,1-Bis(bromomethyl)cyclohexane.

Figure 1: Key vibrational modes of 1,1-Bis(bromomethyl)cyclohexane.

Comparative Analysis of IR Spectra

To confidently identify 1,1-Bis(bromomethyl)cyclohexane, its IR spectrum must be distinguished from those of potential starting materials or byproducts. The following table provides a comparison of the expected key IR absorption peaks for 1,1-Bis(bromomethyl)cyclohexane with those of cyclohexane and (bromomethyl)cyclohexane.

Vibrational Mode1,1-Bis(bromomethyl)cyclohexane (Predicted)Cyclohexane(Bromomethyl)cyclohexane
C-H Stretch (sp³) 2850-2960 cm⁻¹ (strong, multiple bands)2850-2930 cm⁻¹ (strong, multiple bands)[3][4]2850-2960 cm⁻¹ (strong, multiple bands)
CH₂ Scissoring ~1450-1470 cm⁻¹ (medium)~1445-1460 cm⁻¹ (medium)[3]~1450-1470 cm⁻¹ (medium)
CH₂ Wag (-CH₂-Br) 1150-1300 cm⁻¹ (medium)N/A1150-1300 cm⁻¹ (medium)[5]
C-Br Stretch 500-700 cm⁻¹ (medium to strong)N/A515-690 cm⁻¹ (medium to strong)[5]

Table 1: Comparison of characteristic IR absorption peaks.

The presence of two bromomethyl groups in 1,1-Bis(bromomethyl)cyclohexane is expected to result in a more intense C-Br stretching absorption compared to (bromomethyl)cyclohexane. The overall "fingerprint region" (below 1500 cm⁻¹) will also be more complex due to the increased number of vibrational modes.[2][6]

Experimental Protocol for IR Spectrum Acquisition

Accurate and reproducible IR spectra are essential for reliable compound identification. The following is a generalized protocol for obtaining the IR spectrum of a liquid or solid sample, such as 1,1-Bis(bromomethyl)cyclohexane, using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application:

    • Liquid Samples: Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.

    • Solid Samples: Place a small amount of the solid sample onto the ATR crystal and apply firm, even pressure using the built-in pressure clamp to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers.

This protocol is a self-validating system as the background scan accounts for any atmospheric or instrumental artifacts, ensuring that the resulting spectrum is solely that of the sample.

Differentiating 1,1-Bis(bromomethyl)cyclohexane from Related Compounds

The key to distinguishing 1,1-Bis(bromomethyl)cyclohexane from its potential synthetic precursors lies in a careful examination of the IR spectrum:

  • vs. Cyclohexane: The most prominent difference will be the appearance of a medium to strong absorption band in the 500-700 cm⁻¹ region, characteristic of the C-Br stretch, which is absent in the spectrum of cyclohexane.[5] Additionally, the presence of the -CH₂Br group will introduce CH₂ wagging vibrations between 1150 and 1300 cm⁻¹.[5]

  • vs. (Bromomethyl)cyclohexane: While both compounds will exhibit a C-Br stretch, the intensity of this peak is expected to be greater for 1,1-Bis(bromomethyl)cyclohexane due to the presence of two C-Br bonds. Subtle differences in the fingerprint region will also exist, reflecting the different symmetry and overall vibrational landscape of the two molecules.

By focusing on these key differentiating features, researchers can confidently identify the successful synthesis of 1,1-Bis(bromomethyl)cyclohexane and assess the purity of their product.

References

  • Shandong Qibo New Energy Co., Ltd. (2023). Cyclohexane IR Spectrum Range.
  • Block, E., & Aslam, M. (1987). A GENERAL SYNTHETIC METHOD FOR THE PREPARATION OF CONJUGATED DIENES FROM OLEFINS USING BROMOMETHANESULFONYL BROMIDE: 1,2-DIMETHYLENECYCLOHEXANE. Organic Syntheses, 65, 90. doi: 10.15227/orgsyn.065.0090.
  • The fe
  • CH Stretching Vibr
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23).
  • IR Spectrum: Cycloalkanes. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).
  • Characteristic absorptions of alkanes, alkenes, alkynes, alcohols, carbonyl compounds,carboxylic .... (2021, July 22). YouTube.
  • National Center for Biotechnology Information. (n.d.). Cyclohexane, (bromomethyl)-. PubChem.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.
  • IR: alkanes. (n.d.).
  • C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.).
  • Levin, M. D., Kaszynski, P., & Michl, J. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Organic Syntheses, 77, 249. doi: 10.15227/orgsyn.077.0249.
  • National Institute of Standards and Technology. (n.d.). Cyclohexane, bromo-. NIST WebBook.
  • Bromomethylcyclohexane. (n.d.). Aisen Biotechnology Co., Ltd.
  • 1,1-bis(bromomethyl)cyclohexane (C8H14Br2). (n.d.). PubChemLite.
  • An In-depth Technical Guide to the Infrared Spectrum of 1-bromo-4-(propan-2-yl)cyclohexane. (n.d.). Benchchem.
  • Introduction to IR Spectroscopy - Alkenes.. (2012, October 10). YouTube.
  • 12.7 Interpreting Infrared Spectra. (2023, September 20). Organic Chemistry | OpenStax.
  • 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. (n.d.).
  • RU2616450C1 - Method of producing bromocyclohexane. (n.d.).
  • (Bromomethyl)cyclohexane, 1 X 25 g (C106003-25G). (n.d.). MilliporeSigma® (Sigma-Aldrich).
  • Bromocyclohexane(108-85-0) IR Spectrum. (n.d.). ChemicalBook.

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